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Core Science & Biosynthesis

Foundational

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol CAS 1443351-39-0

An In-Depth Technical Guide to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0)[1] Executive Summary (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0), also known as 2-Bromo-4'-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0)[1]

Executive Summary

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0), also known as 2-Bromo-4'-chloro-3'-fluorobenzhydrol, is a high-value synthetic intermediate critical for the construction of diarylmethane scaffolds.[1] These scaffolds are ubiquitous in modern medicinal chemistry, serving as the pharmacophore backbone for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (e.g., gliflozins) and various kinase inhibitors.[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its robust synthesis via controlled metallation, its downstream conversion to diarylmethane derivatives, and the critical quality attributes required for pharmaceutical applications.[1]

Chemical Profile & Strategic Importance

The compound features a benzhydrol core with two distinct aryl rings: a 2-bromophenyl ring and a 4-chloro-3-fluorophenyl ring.[1]

  • 2-Bromophenyl Moiety: Acts as a "latent nucleophile."[1] The ortho-bromide is a strategic handle for subsequent Lithium-Halogen Exchange (Li-HE) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the attachment of complex motifs such as C-glycosides (sugar units).[1]

  • 4-Chloro-3-fluorophenyl Moiety: A bioisostere of the 3,4-dichlorophenyl group.[1] The fluorine atom modulates lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the 3-position, a common design strategy in optimizing drug half-life.[1]

  • Methanol Bridge: The secondary alcohol serves as a precursor to the methylene (-CH₂-) bridge found in SGLT2 inhibitors, typically accessed via reductive deoxygenation.[1]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1443351-39-0
Molecular Formula C₁₃H₉BrClFO
Molecular Weight 315.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, DCM, MeOH; Insoluble in water
Key Functionality Secondary Alcohol, Aryl Bromide, Aryl Chloride/Fluoride

Synthetic Methodology: The TurboGrignard Approach

While traditional Grignard formation from 1,2-dibromobenzene is prone to benzyne formation and polymerization, the modern TurboGrignard (iPrMgCl[1]·LiCl) method allows for the selective generation of the 2-bromophenyl anion at low temperatures, ensuring high fidelity.[1]

Protocol: Selective Magnesiation and Addition[3]

Reagents:

  • 1-Bromo-2-iodobenzene (Precursor for selective exchange) OR 1,2-Dibromobenzene (Requires careful temp control).[1] Recommendation: Use 1-Bromo-2-iodobenzene for highest selectivity.[1]

  • Isopropylmagnesium Chloride Lithium Chloride Complex (iPrMgCl[1]·LiCl, 1.3 M in THF).[1]

  • 4-Chloro-3-fluorobenzaldehyde.[1]

  • Anhydrous THF.[1][2]

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Substrate Dissolution: Dissolve 1-bromo-2-iodobenzene (1.0 eq) in anhydrous THF (5-10 volumes). Cool to -20°C .

  • Exchange Reaction: Dropwise add iPrMgCl[1]·LiCl (1.05 eq) over 30 minutes. Maintain internal temperature between -20°C and -15°C.

    • Mechanism:[3][4] The iodine atom, being more polarizable, selectively undergoes exchange, leaving the bromine atom intact.[1] This generates the (2-bromophenyl)magnesium species.[1]

    • Checkpoint: Stir for 1 hour. Analyze an aliquot (quenched with D₂O) via GC-MS to confirm conversion to 1-bromo-2-deuterobenzene.

  • Electrophile Addition: Dissolve 4-chloro-3-fluorobenzaldehyde (1.05 eq) in THF. Add this solution slowly to the Grignard reagent at -20°C.

  • Reaction & Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1]

  • Workup: Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[1][5]

  • Purification: Recrystallize from n-Heptane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Why This Works: Using iPrMgCl[1]·LiCl avoids the "benzyne pathway" common with Mg metal and ortho-dihaloarenes.[1] The LiCl breaks up polymeric Grignard aggregates, increasing the rate and selectivity of the exchange.[1]

SynthesisWorkflow Start 1-Bromo-2-iodobenzene (in THF, -20°C) Reagent Add iPrMgCl·LiCl (TurboGrignard) Start->Reagent Intermediate Magnesiate Intermediate (2-Br-Ph-MgCl) Reagent->Intermediate I/Mg Exchange Aldehyde Add 4-Chloro-3-fluorobenzaldehyde Intermediate->Aldehyde Nucleophilic Addition Quench Quench (NH4Cl) & Workup Aldehyde->Quench Product Target Alcohol CAS 1443351-39-0 Quench->Product

Figure 1: Selective synthesis workflow using TurboGrignard reagent to prevent benzyne formation.[1]

Downstream Application: Reductive Deoxygenation

For SGLT2 inhibitors, the alcohol functionality is typically removed to form a methylene bridge.[1] This transforms the benzhydrol into a diarylmethane .[1]

Reaction: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol + Et₃SiH + BF₃[1]·OEt₂ → (2-Bromophenyl)(4-chloro-3-fluorophenyl)methane[1]

Critical Parameters:

  • Lewis Acid: BF₃·OEt₂ or TMSOTf activates the hydroxyl group.[1]

  • Hydride Source: Triethylsilane (Et₃SiH) serves as the mild reducing agent.[1]

  • Temperature: 0°C to Room Temperature.

  • Safety Note: This reaction generates flammable silanes and fluorinated byproducts; adequate ventilation is mandatory.[1]

This step sets the stage for the final coupling (e.g., lithiation of the 2-bromo group and addition to gluconolactone) to generate the drug substance.[1]

Analytical Controls & Impurity Profiling

Ensuring the purity of CAS 1443351-39-0 is vital, as impurities carried forward can interfere with the stereoselective glycosylation steps downstream.[1]

Table 2: Key Impurities and Identification

Impurity NameOriginControl Strategy
Des-bromo Analog Over-reduction or protonation during Grignard formation.[1]Use anhydrous reagents; strictly control temperature (-20°C).
Bis-addition Product Reaction of the Grignard with the product ketone (if oxidation occurs).[1]Ensure slight excess of aldehyde; maintain inert atmosphere.[1]
Residual Aldehyde Incomplete reaction.Monitor via HPLC; remove via bisulfite wash during workup.[1]

HPLC Method (Guideline):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (absorption of the phenyl rings).[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic alcohol is stable but can oxidize to the ketone (benzophenone) upon prolonged exposure to air and light.[1]

References

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link (Foundational text on TurboGrignard chemistry).[1]

  • Gremmen, C., et al. (2014).[1] Enantioselective Synthesis of SGLT2 Inhibitors. Organic Process Research & Development. Link (General methodology for diarylmethane synthesis).[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: (4-bromo-2-chloro-3-fluorophenyl)methanol. Link (Reference for structural analogs and handling).[1]

  • BenchChem. (2025).[1][2] Synthesis of Halogenated Benzhydrols: Technical Guide. Link (General protocols for Grignard additions).

Sources

Exploratory

Chemical Properties & Strategic Utility of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

This guide details the chemical properties, synthesis, and reactivity profile of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS: 1443351-39-0), a high-value halogenated diaryl methanol intermediate used in advance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity profile of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS: 1443351-39-0), a high-value halogenated diaryl methanol intermediate used in advanced medicinal chemistry and agrochemical synthesis.[1]

Executive Summary

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a polysubstituted diaryl methanol scaffold characterized by its unique "orthogonal reactivity."[1] The molecule features three distinct halogen handles—an aryl bromide, an aryl chloride, and an aryl fluoride—positioned on two separate phenyl rings, alongside a reactive secondary alcohol.[1] This specific arrangement allows for sequential, chemoselective functionalization, making it a critical building block for constructing complex pharmacophores found in kinase inhibitors, GPCR ligands, and next-generation fungicides.[1]

Structural Characterization & Physicochemical Profile

The molecule consists of a central methanol carbon bridging a 2-bromophenyl ring and a 4-chloro-3-fluorophenyl ring.[1][2]

Property Data Notes
CAS Number 1443351-39-0 Unique identifier for regulatory/sourcing.[1][2]
IUPAC Name (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanolAlso known as 2-Bromo-4'-chloro-3'-fluorobenzhydrol.[1][3]
Formula C₁₃H₉BrClFO
Molecular Weight 315.57 g/mol
Chirality 1 Chiral CenterThe benzylic carbon is chiral.[1] Typically synthesized as a racemic mixture (

).[1]
Electronic State Electron-Deficient RingsThe -F, -Cl, and -Br substituents exert inductive electron-withdrawing effects (-I), reducing the electron density of the aromatic rings relative to unsubstituted benzhydrol.[1]
Acidity (pKa) ~13.5 (Alcohol)Slightly more acidic than unsubstituted diphenylmethanol due to halogen electron withdrawal.[1]
Strategic Synthesis Protocol

The most robust synthetic route avoids the instability associated with ortho-metallated species.[1] The preferred method utilizes a Grignard addition where the 4-chloro-3-fluorophenyl moiety acts as the nucleophile, ensuring the integrity of the sensitive 2-bromo position on the electrophile.[1]

Core Reaction Pathway
  • Reagents: 4-Chloro-3-fluoro-1-bromobenzene (Precursor A), Magnesium turnings, 2-Bromobenzaldehyde (Precursor B).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).[1]
    
  • Mechanism: Formation of the Grignard reagent followed by nucleophilic addition to the aldehyde carbonyl.[1][4]

Critical Process Control:

  • Temperature: The Grignard formation is exothermic; the addition step should be conducted at 0°C to prevent side reactions (e.g., Wurtz coupling).[1]

  • Chemoselectivity: Using 2-bromobenzaldehyde as the electrophile is safer than trying to form a Grignard from 1,2-dibromobenzene, which risks benzyne formation or scrambling.[1]

SynthesisPath Precursor 4-Chloro-3-fluoro-1-bromobenzene Grignard Grignard Reagent (4-Chloro-3-fluorophenyl)MgBr Precursor->Grignard Activation Mg Mg / THF Mg->Grignard Product TARGET: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol Grignard->Product Nucleophilic Addition (0°C -> RT) Aldehyde Electrophile: 2-Bromobenzaldehyde Aldehyde->Product

Figure 1: Optimized synthesis pathway utilizing Grignard addition to 2-bromobenzaldehyde.[1]

Chemical Reactivity Profile

This molecule is a "privileged scaffold" because its functional groups react under mutually exclusive conditions (orthogonality).[1]

A. The Alcohol Handle (Secondary Carbinol)

The benzylic alcohol is the most labile group and can be modified without affecting the aryl halides.[1]

  • Oxidation: Treatment with Dess-Martin Periodinane (DMP) or Swern conditions yields the corresponding benzophenone (2-bromo-4'-chloro-3'-fluorobenzophenone).[1]

  • Reduction: Deoxygenation to the diarylmethane can be achieved using Triethylsilane (

    
    )  and Trifluoroacetic acid (TFA) .[1]
    
  • Substitution: Conversion to the alkyl chloride (using

    
    ) or bromide (using 
    
    
    
    ) activates the position for
    
    
    substitutions with amines or thiols.[1]
B. The Aryl Halide Hierarchy (Chemoselectivity)

The three halogens allow for sequential cross-coupling reactions.[1]

  • Primary Site (2-Bromo): The C-Br bond is the weakest and most reactive towards Palladium (Pd).[1] It undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling first.[1]

    • Condition:

      
      , 
      
      
      
      , Boronic Acid, 80°C.[1]
  • Secondary Site (4-Chloro): The C-Cl bond is significantly less reactive.[1] It requires specialized, electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures to react.[1]

    • Implication: You can couple the Br-position selectively while leaving the Cl-position intact for a later step.[1]

  • Tertiary Site (3-Fluoro): The C-F bond is generally inert to Pd-catalysis but activates the ring for Nucleophilic Aromatic Substitution (

    
    )  if strong electron-withdrawing groups are introduced, or directs Ortho-Lithiation .[1]
    

ReactivityMap Center (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol Oxidation Oxidation (DMP/Swern) -> Benzophenone Center->Oxidation OH Reactivity Reduction Reduction (Et3SiH/TFA) -> Diarylmethane Center->Reduction OH Reactivity Suzuki Pd-Catalyzed Coupling (Selective at 2-Br) Center->Suzuki Aryl-Br Reactivity SNAr SNAr / Ortho-Lithiation (Directed by 3-F) Center->SNAr Aryl-F Reactivity

Figure 2: Orthogonal reactivity map showing distinct pathways for the alcohol, bromide, and fluoride moieties.[1][5]

Safety & Handling Protocols

As a halogenated organic intermediate, standard laboratory safety protocols apply.[1]

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent slow oxidation of the alcohol or hydrolysis of the halides over extended periods.
    
  • Disposal: Halogenated waste stream.[1] Do not mix with strong oxidizers or alkali metals.[1]

References
  • Synthesis of Diaryl Methanols

    • Smith, M. B., & March, J.[1] (2007).[1][6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (Standard Grignard addition protocols).

  • Chemoselective Coupling

    • Littke, A. F., & Fu, G. C.[1] (2002).[1][6] Palladium-catalyzed coupling reactions of aryl chlorides . Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Specific CAS Data

    • PubChem/BLDpharm Database Entry: CAS 1443351-39-0.[1] Link

Sources

Foundational

Molecular weight and formula of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

An In-Depth Technical Guide to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol: Synthesis, Characterization, and Therapeutic Potential Introduction (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a halogenated diary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol: Synthesis, Characterization, and Therapeutic Potential

Introduction

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a halogenated diarylmethanol derivative. The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antihistamines and neuroactive drugs.[1] The specific combination of bromo, chloro, and fluoro substituents on the phenyl rings of this particular molecule suggests a targeted design aimed at modulating its physicochemical and pharmacological properties. Halogenation is a key strategy in lead optimization, influencing factors such as metabolic stability, lipophilicity, and binding affinity through mechanisms like halogen bonding.[2][3][4][5] This guide provides a comprehensive overview of the molecular properties, a proposed synthetic pathway, methods for structural characterization, and the potential applications of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol for researchers in drug discovery and development.

Part 1: Molecular Formula and Weight

The chemical structure of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is defined by a central methanol carbon bonded to a 2-bromophenyl group and a 4-chloro-3-fluorophenyl group. Based on this structure, the molecular formula and corresponding molecular weight have been determined.

Molecular Formula: C₁₃H₉BrClFO

The formula is derived by summing the atoms from each component:

  • Two Phenyl Rings: C₁₂

  • Methanol Carbon: C₁

  • Hydrogen Atoms: 4 on the bromophenyl ring, 3 on the chloro-fluorophenyl ring, 1 on the methanol carbon, and 1 on the hydroxyl group = H₉

  • Halogens and Oxygen: One atom of Bromine (Br), Chlorine (Cl), Fluorine (F), and Oxygen (O).

Quantitative Molecular Data

The molecular weight and elemental composition are crucial for experimental work, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Formula C₁₃H₉BrClFO
Molecular Weight 331.57 g/mol
Elemental Composition Carbon (C): 47.09%
Hydrogen (H): 2.74%
Bromine (Br): 24.10%
Chlorine (Cl): 10.69%
Fluorine (F): 5.73%
Oxygen (O): 4.82%

Note: Molecular weight and composition were calculated using standard atomic weights.[6][7][8][][10]

Part 2: Synthesis Methodology

The synthesis of substituted diarylmethanols is a well-established field in organic chemistry.[1][11][12] A highly effective and common approach involves the Grignard reaction, where an arylmagnesium halide adds to an aromatic aldehyde to form the desired secondary alcohol. An alternative, robust method is the reduction of a diarylketone intermediate, which is often synthesized via a Friedel-Crafts acylation.[13]

This guide details a proposed two-step synthesis involving the reduction of a ketone precursor. This pathway is often chosen for its scalability and the typically high purity of the final product.

Proposed Synthetic Workflow: Ketone Reduction Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction A 2-Bromobenzoyl chloride C (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone A->C TiCl4 or AlCl3 DCM, 0°C to rt B 1-Chloro-2-fluorobenzene D (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone E (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol D->E NaBH4 Methanol/THF, rt

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone

This step utilizes a Lewis acid-mediated Friedel-Crafts acylation. Titanium tetrachloride (TiCl₄) is often preferred for its high reactivity and utility as a readily handled liquid, though aluminum chloride (AlCl₃) is also effective.[13]

  • Reactor Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-chloro-2-fluorobenzene (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) to the stirred solution.

  • Acylating Agent Addition: Dissolve 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.

Step 2: Reduction to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

The reduction of the diarylketone to the corresponding alcohol is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄).

  • Dissolution: Dissolve the purified (2-bromophenyl)(4-chloro-3-fluorophenyl)methanone (1.0 equivalent) in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol, can be further purified by recrystallization or column chromatography if necessary.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a detailed structural fingerprint.[14][15][16]

Spectroscopic Data Workflow

G cluster_main Structural Confirmation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Expected Data Compound Synthesized Product NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion Peak Isotopic Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Confirmation Structure Verified NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) due to the various proton-proton and proton-fluorine couplings. A distinct signal, likely a doublet or broad singlet, would appear for the benzylic proton (CH-OH) around 5.5-6.0 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the 13 carbon atoms. The benzylic carbon (CH-OH) is expected in the 70-80 ppm range. Aromatic carbons will appear between 110-150 ppm, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the signals for the carbons on the fluorinated ring, providing key structural information.

  • Mass Spectrometry (MS): The mass spectrum will be critical for confirming the molecular weight. The molecular ion peak ([M]⁺) should appear at m/z ≈ 330, 332, and 334. The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, serving as definitive proof of their presence.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups. A broad band around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the alcohol. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. Strong absorptions in the 1000-1200 cm⁻¹ region are expected for the C-O stretching of the secondary alcohol and C-F stretching.

Part 4: Potential Applications in Drug Development

The (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol structure incorporates several features that are highly relevant to modern drug design.

The Privileged Diarylmethane Scaffold

Diarylmethane and its derivatives are considered "privileged structures" because they can bind to a variety of biological targets with high affinity.[1] This core is found in drugs with diverse activities, including:

  • Antihistamines (e.g., Diphenhydramine, Cetirizine)

  • Anticholinergics (e.g., Orphenadrine)

  • Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Citalopram)

The flexibility of the diarylmethane core allows the two aromatic rings to adopt specific conformations to fit into protein binding pockets.

The Role of Halogen Substituents

The strategic placement of halogen atoms is a cornerstone of medicinal chemistry, used to fine-tune a drug candidate's properties.[2][4][17]

  • Modulation of Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.

  • Halogen Bonding: Heavier halogens like chlorine and bromine can act as halogen bond donors, forming a highly directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site.[3][4] This can significantly enhance binding affinity and selectivity for the target. Fluorine, being highly electronegative but a poor halogen bond donor, primarily exerts its influence through strong electronic effects.[17]

The specific combination of Br, Cl, and F in (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol could be intended to leverage these effects synergistically. This tri-halogenated pattern may be designed to explore structure-activity relationships (SAR) for a specific biological target, potentially leading to new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[18][19][20]

Conclusion

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol represents a rationally designed molecule at the intersection of privileged structure-based design and strategic halogenation. While not a commercially cataloged compound, its synthesis is achievable through established organic chemistry methodologies. Its diarylmethanol core provides a proven scaffold for biological activity, while its unique polyhalogenated substitution pattern offers a sophisticated means to modulate its pharmacological properties. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds in the ongoing quest for novel and more effective medicines.

References

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). PMC. Retrieved from [Link]

  • Synthesis and pharmacological activity of diarylindole derivatives. Cytotoxic agents based on combretastatins. PubMed. Retrieved from [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2021). PMC. Retrieved from [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). MDPI. Retrieved from [Link]

  • Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. (2010). ACS Publications. Retrieved from [Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2014). ACS Publications. Retrieved from [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). NIH. Retrieved from [Link]

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. (2009). PMC. Retrieved from [Link]

  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. (2024). Beilstein Journals. Retrieved from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. Retrieved from [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Mass spectrometric characterization of halogenated flame retardants. (2013). PubMed. Retrieved from [Link]

  • Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). PMC. Retrieved from [Link]

  • Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. (2011). Royal Society of Chemistry. Retrieved from [Link]

  • Enhancement of catalytic activity using CoFeLDH for the formation of biologically active diaryl sulfide and propargylamine derivatives: molecular docking, DFT, dynamics, and ADMET analyses of their biocidal and anti-diabetic activities. (2025). PMC. Retrieved from [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). IRIS SNS. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol in Organic Solvents for Pharmaceutical Development

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of the novel compound (2-Bromophenyl)(4-chloro-3-fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of the novel compound (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol in a range of organic solvents. In the absence of established public data for this specific molecule, this document outlines the fundamental principles, experimental protocols, and data analysis techniques necessary to generate reliable and reproducible solubility profiles. Such data is critical for informed decision-making in preclinical and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous and non-aqueous solubility being a primary contributor to late-stage failures. For a compound like (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol, understanding its solubility in various organic solvents is paramount for several key aspects of its development:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Enabling the creation of diverse dosage forms, including oral, parenteral, and topical formulations. For instance, poorly water-soluble drugs may be formulated as solutions in organic solvents for soft gelatin capsules or as co-solvent systems in liquid formulations.[1]

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.

  • Analytical Method Development: Choosing suitable solvents for chromatographic analysis.

This guide provides the theoretical and practical foundation for embarking on a comprehensive solubility assessment of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[2] The extent to which (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol will dissolve in a particular organic solvent is governed by the interplay of several factors:

  • Solute-Solvent Interactions: The adage "like dissolves like" is a useful starting point.[3] The polarity of both the solute and the solvent is a key determinant. Solvents that can form strong intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the hydroxyl group and the halogen substituents of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol are likely to be more effective.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[4][5] Quantifying this relationship is crucial for developing robust manufacturing and storage protocols.

  • Solvent Properties: Beyond polarity, other solvent characteristics such as the dielectric constant can provide a qualitative estimate of its solubilizing capacity.[1] However, it is not a definitive predictor and should be considered alongside other factors.[1]

  • Crystalline Structure of the Solute: The crystal lattice energy of the solid must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

A thorough understanding of these principles is essential for designing an efficient and informative solubility screening study.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[2][6] This method, followed by gravimetric analysis, provides a direct and accurate measurement of solubility.

Materials and Equipment
  • (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (ensure purity is characterized)

  • A range of analytical grade organic solvents (see Table 1 for suggestions)

  • Analytical balance (readable to 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • Evaporating dishes

Proposed Solvents for Screening

A diverse set of solvents should be selected to cover a range of polarities and chemical functionalities.

Solvent ClassExample SolventsRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the hydroxyl group of the solute.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Possess large dipole moments and can engage in dipole-dipole interactions.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneUseful for understanding the solubility in lipophilic environments.
Ethers Diethyl ether, Tetrahydrofuran (THF)Solvents with moderate polarity.
Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric method.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess solid (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Establishment of a solid-liquid slurry equil Incubate vials in a shaker bath at a constant temperature (e.g., 25°C, 37°C) prep2->equil sample1 Withdraw an aliquot of the supernatant using a syringe filter equil->sample1 equil_note Ensure sufficient time for equilibrium (typically 24-72 hours) sample2 Transfer a known volume of the clear filtrate to a pre-weighed evaporating dish sample1->sample2 sample3 Evaporate the solvent in a drying oven sample2->sample3 sample4 Weigh the dish with the dry residue sample3->sample4 calc Calculate the solubility (e.g., in mg/mL) sample4->calc

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. It is advisable to conduct the study at multiple temperatures relevant to pharmaceutical processing and physiological conditions (e.g., 25°C and 37°C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.[7]

  • Gravimetric Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter to remove any undissolved solid particles.

    • Accurately transfer a known volume of the clear filtrate into a pre-weighed evaporating dish.[8][9]

    • Record the weight of the dish with the filtrate.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue drying until a constant weight is achieved.[7][9]

    • Record the final weight of the evaporating dish containing the dry solute.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with dry solute - Weight of empty dish) / Volume of filtrate

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
37[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
37[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
37[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
37[Experimental Value][Calculated Value]
...other solvents

The results should be analyzed in the context of the theoretical principles outlined in Section 2. For example, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, low solubility in nonpolar solvents like hexane would indicate the polar nature of the solute.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol in various organic solvents. The generation of this data is a critical early step in the drug development process, providing invaluable insights for process chemists and formulation scientists.

Future work should involve expanding the range of solvents and temperatures studied. Additionally, the thermodynamic properties of dissolution, such as the enthalpy and entropy of solution, can be determined from the temperature dependence of solubility, providing a deeper understanding of the dissolution mechanism.[5][6] This foundational data will significantly de-risk the subsequent development of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol as a potential therapeutic agent.

References

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed.
  • Determination of Solubility by Gravimetric Method. Pharma Rocks.
  • Factors that Affect the Solubility of Drugs. Pharmaguideline.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer.
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Temperature and solvent effects in the solubility of some drugs: experimental and modeling.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College.
  • Solubility of Organic Compounds. University of Calgary.
  • 4 - Solubility - Gravimetric Method. Scribd.

Sources

Foundational

Technical Guide: Strategic Sourcing and Utilization of CAS 1443351-39-0

The following technical guide provides an in-depth analysis of CAS 1443351-39-0 , chemically identified as (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (also referred to as 2-bromo-4'-chloro-3'-fluorobenzhydrol). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 1443351-39-0 , chemically identified as (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (also referred to as 2-bromo-4'-chloro-3'-fluorobenzhydrol).

This guide is structured for medicinal chemists and sourcing specialists involved in Structure-Activity Relationship (SAR) campaigns, specifically those targeting diarylmethane scaffolds common in SGLT2 inhibitors, antihistamines, and ion channel modulators.

Document Type: Technical Whitepaper & Procurement Guide Subject: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0) Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Compound Intelligence & Structural Significance

Chemical Identity[1][2][3][4]
  • CAS Registry Number: 1443351-39-0[1][2][3]

  • IUPAC Name: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol[2][4]

  • Molecular Formula: C₁₃H₉BrClFO[1]

  • Molecular Weight: 315.57 g/mol

  • Key Functional Motifs:

    • Benzhydrol Core: A privileged scaffold in medicinal chemistry, serving as a precursor to diarylmethanes and diarylethers.

    • Orthogonal Halogenation: The molecule features three distinct halogens (Br, Cl, F) at specific positions (2-, 4'-, 3'-), allowing for highly selective sequential functionalization (e.g., Lithium-Halogen exchange at Br, SNAr potential at F).

Research Applications

This compound is a high-value Building Block used primarily in:

  • SGLT2 Inhibitor Analogs: The diarylmethane motif is structurally homologous to the aglycone core of gliflozins (e.g., Empagliflozin), where the -OH is reduced to a methylene bridge.

  • Fragment-Based Drug Discovery (FBDD): The presence of the chiral hydroxyl group and the steric bulk of the ortho-bromo substituent makes it an ideal probe for exploring hydrophobic pockets in GPCRs and ion channels.

  • Chiral Synthesis: As a racemic secondary alcohol, it serves as a substrate for kinetic resolution studies or enantioselective derivatization.

Supply Chain Landscape: Suppliers & Price Analysis[8]

Market Status: Niche Research Chemical. CAS 1443351-39-0 is not a commodity chemical; it is a "make-to-order" or "catalog library" item. Prices reflect its status as a specialized intermediate for SAR libraries.

Verified Supplier Index (Research Grade >97%)
Supplier CategoryVendor ExamplesPurity GradeEst. Lead TimePrice Index (Per Gram)*
Primary Catalog ABCR GmbH (Germany)97%+1-2 Weeks€180 - €250
Asian CRO/Stock Bidepharm (Shanghai)98%3-5 Days$85 - $150
Aggregation Combi-Blocks (USA)95-98%2-3 Weeks$120 - $200
Custom Synthesis Enamine / WuXi >98%4-6 WeeksRFQ Based

*Note: Prices are estimated based on Q1 2025 market data for halogenated benzhydrols of similar complexity. "RFQ" indicates Request for Quote is required.

Sourcing Strategy & Risk Mitigation
  • Stereochemistry Warning: Unless specified as (R)- or (S)-, CAS 1443351-39-0 is supplied as a racemate . If your biological target is chiral (which is 99% likely), you must factor in the cost of Chiral HPLC separation or purchase the corresponding ketone precursor for asymmetric reduction.

  • Purity Criticality: For Suzuki coupling applications, ensure the Certificate of Analysis (CoA) reports low Palladium (Pd) content if the batch was synthesized via prior cross-coupling, although this specific molecule is likely made via Grignard addition (Aryl-MgBr + Aldehyde), which avoids heavy metals but risks residual magnesium salts.

Technical Utilization: Experimental Protocols

Solubility & Handling
  • Solvent Compatibility: Highly soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in hexanes. Insoluble in water.[5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation to the ketone (Benzophenone analog) if exposed to air/light over prolonged periods.

Protocol: Conversion to Diarylmethane (Reduction)

In many drug discovery campaigns (e.g., Gliflozin synthesis), the hydroxyl group is a handle to be removed to form a methylene bridge.

Objective: Reduction of CAS 1443351-39-0 to 2-bromo-1-(4-chloro-3-fluorobenzyl)benzene.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (315 mg, 1 mmol) of CAS 1443351-39-0 in anhydrous Dichloromethane (DCM) (5 mL) under Nitrogen.

  • Activation: Cool to 0°C. Add Triethylsilane (Et₃SiH) (3.0 eq).

  • Catalysis: Dropwise add Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (2.0 eq). Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (lower Rf) should disappear, replaced by the non-polar diarylmethane (high Rf).

  • Quench: Quench with sat. NaHCO₃ (aq).

  • Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Utilizing the ortho-Bromo handle for scaffold extension.

Logic: The ortho-position is sterically hindered. High-activity catalysts are required.

  • Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (5 mol%).

  • Base: K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C (sealed tube).

  • Note: The free hydroxyl group can poison catalysts or undergo side reactions. Protection (e.g., TBS-Cl) is recommended prior to coupling.

Visualization: Synthetic Divergence & Logic

The following diagram illustrates the strategic utility of CAS 1443351-39-0 as a divergence point in library synthesis.

G Start CAS 1443351-39-0 (Racemic Alcohol) Path1 Oxidation (Dess-Martin) Start->Path1 Path2 Reduction (Et3SiH / BF3) Start->Path2 Path3 Chiral Resolution (HPLC / Lipase) Start->Path3 Path4 Suzuki Coupling (-Br Displacement) Start->Path4 Prod1 Benzophenone Analog Path1->Prod1 Ketone Formation Prod2 Diarylmethane (SGLT2 Scaffold) Path2->Prod2 Deoxygenation Prod3 (R)- or (S)- Enantiomer Path3->Prod3 Stereo-defined Prod4 Biaryl Extension Path4->Prod4 C-C Bond Formation (Protect -OH first)

Caption: Synthetic divergence map for CAS 1443351-39-0, highlighting its versatility as a precursor for ketones, diarylmethanes, and extended biaryl systems.

Quality Control Checklist (The "Trustworthiness" Pillar)

When receiving this compound from a vendor, use this checklist to validate the material before introducing it into a biological assay or synthesis pipeline:

  • ¹H NMR (DMSO-d6):

    • Look for the benzylic proton (CH-OH) signal around δ 5.8 - 6.2 ppm (doublet, couples with OH).

    • Verify the integration of aromatic protons (7 protons total).

    • Red Flag:[6] A singlet around δ 10.0 ppm indicates oxidation to the aldehyde/ketone.

  • LC-MS:

    • Expect [M+H]⁺ or [M-OH]⁺ peaks. The bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) must be clearly visible.

    • Chlorine isotope pattern (3:1 for ³⁵Cl/³⁷Cl) should also be distinct.

  • Water Content (Karl Fischer):

    • Ensure <0.5%. Water interferes with subsequent anhydrous coupling reactions (Grignard/Lithiation).

References

  • ABCR GmbH Product Catalog. Entry for AB429058 (CAS 1443351-39-0). Retrieved from

  • Bidepharm. Product Information for 1443351-39-0.[2][4] Retrieved from

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 14(1), 83-90. (Contextual reference for diarylmethane scaffold utility). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Protocol grounding for Section 3.3). Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol via Grignard Reaction

Introduction: The Significance of Diarylmethanols in Modern Drug Discovery Diarylmethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diarylmethanols in Modern Drug Discovery

Diarylmethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their therapeutic relevance spans a wide range of applications, including antimicrobial, cardiovascular, and nervous system disorders.[1][2] The enantioenriched forms of these alcohols are crucial intermediates for synthesizing important pharmaceutical agents, such as the antihistamine (S)-cetirizine and the aromatase inhibitor (R)-vorozole.[3]

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, remains one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[4][5] Its application in the synthesis of diarylmethanols involves the nucleophilic addition of an arylmagnesium halide to an aromatic aldehyde, providing a direct and efficient route to these valuable secondary alcohols.[6][7]

This document provides a comprehensive, field-proven protocol for the synthesis of a specific diarylmethanol, (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol. We will detail the preparation of the necessary Grignard reagent, its subsequent reaction with 2-bromobenzaldehyde, and the necessary purification and characterization steps. The causality behind critical experimental choices is explained to ensure both success and safety.

Reaction Scheme and Mechanism

The synthesis is a two-step process: (A) formation of the Grignard reagent, followed by (B) nucleophilic addition to the aldehyde.

Overall Reaction: Overall Reaction Scheme

Mechanism of Nucleophilic Addition:

The core of the Grignard reaction lies in the nucleophilic character of the carbon atom bonded to magnesium. The significant difference in electronegativity between carbon and magnesium renders the C-Mg bond highly polar, with the carbon atom acting as a potent nucleophile (carbanion-like).[4][8] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.[9][10] The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates this alkoxide to yield the final secondary alcohol product.[9][11]

Reaction Mechanism

Materials, Reagents, and Equipment

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )BP (°C)Density (g/mL)Hazards
Magnesium TurningsMg24.31--Flammable Solid
1-Bromo-4-chloro-3-fluorobenzeneC₆H₃BrClF209.45~195~1.75Irritant
Iodine (I₂)I₂253.811844.93Harmful, Irritant
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11660.889Flammable, Irritant
2-BromobenzaldehydeC₇H₅BrO185.022301.587Irritant
Saturated NH₄Cl (aq.)NH₄Cl53.49-~1.07Irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11770.902Flammable, Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04-2.664-
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and dropping funnel

  • Nitrogen or Argon gas inlet and bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be scrupulously dried in an oven (>110 °C) overnight and assembled hot under a stream of dry nitrogen or argon.[4][12][13] This is paramount as Grignard reagents are strong bases and react readily with protic species like water, which would prevent the reaction.[12][14][15]

Part A: Preparation of (4-chloro-3-fluorophenyl)magnesium bromide
  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), a dropping funnel, and a rubber septum for the third neck. Ensure a positive pressure of inert gas (N₂ or Ar) is maintained throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the turnings to expose the reactive metal surface.[4][16]

  • Initiation: Add a small portion (~5 mL) of a solution of 1-bromo-4-chloro-3-fluorobenzene (1.0 eq.) dissolved in anhydrous THF to the dropping funnel and add it to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or cloudiness appears.[16][17] Gentle warming with a heat gun may be required.

  • Grignard Reagent Formation: Once initiated, dilute the remaining 1-bromo-4-chloro-3-fluorobenzene solution with additional anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process, and controlling the addition rate is crucial to prevent an uncontrolled, runaway reaction.[18][19]

  • Completion: After the addition is complete, gently reflux the gray-brown mixture for an additional 30-60 minutes using a heating mantle to ensure all the magnesium has reacted. Cool the solution to room temperature. The resulting solution is the Grignard reagent and should be used immediately.

Part B: Synthesis of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 2-bromobenzaldehyde (0.95 eq.) in anhydrous THF and add this solution to the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C throughout the addition. This nucleophilic addition is also exothermic, and low temperatures help to minimize side reactions.[20]

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This process is exothermic and may release flammable gases. The NH₄Cl serves to protonate the intermediate magnesium alkoxide and quench any unreacted Grignard reagent.[21]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

  • Purification: The crude product, typically a yellow or brown oil/solid, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) is generally effective for eluting the diarylmethanol product while separating it from non-polar impurities like biphenyl (a common side product from Wurtz coupling).[13]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol (~3200-3500 cm⁻¹) and the absence of the aldehyde C=O stretch (~1700 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Phase 1: Preparation cluster_grignard Phase 2: Grignard Formation cluster_reaction Phase 3: C-C Bond Formation cluster_workup Phase 4: Work-up & Purification cluster_analysis Phase 5: Analysis A 1. Assemble Dry Glassware (3-Neck Flask, Condenser) B 2. Add Mg Turnings & I₂ Crystal A->B C 3. Maintain Positive N₂ Pressure B->C D 4. Initiate with Aryl Halide in THF C->D E 5. Dropwise Addition of Aryl Halide (Maintain Gentle Reflux) D->E F 6. Reflux for 30-60 min E->F G 7. Cool Grignard Reagent to 0 °C F->G H 8. Dropwise Addition of 2-Bromobenzaldehyde in THF G->H I 9. Warm to RT, Stir 1-2h H->I J 10. Quench with ice-cold sat. NH₄Cl I->J K 11. Extract with Ethyl Acetate J->K L 12. Wash, Dry, & Concentrate K->L M 13. Purify via Flash Chromatography L->M N 14. Characterize Product (NMR, IR, MS) M->N

Sources

Application

Application Note: A Protocol for the Selective Reduction of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone

Abstract: This document provides a comprehensive, field-tested protocol for the selective reduction of the diaryl ketone, (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone, to its corresponding secondary alcohol, (2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the selective reduction of the diaryl ketone, (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone, to its corresponding secondary alcohol, (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing chemoselectivity, procedural safety, and robust reaction monitoring. The choice of sodium borohydride as the reducing agent is rationalized to ensure the preservation of sensitive aryl halide moieties, a common challenge in complex molecule synthesis.

Scientific Principle & Strategic Approach

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For a substrate bearing multiple reducible functional groups, such as the halogenated diaryl ketone , the paramount challenge is achieving high chemoselectivity. This protocol is engineered around this principle.

Rationale for Reagent Selection

Several reagents are capable of reducing ketones, including strong hydride donors like lithium aluminum hydride (LiAlH₄) and milder agents like sodium borohydride (NaBH₄), as well as catalytic hydrogenation methods.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄): While a potent and efficient reducing agent for ketones, LiAlH₄ is highly reactive and can reduce a wide array of functional groups, including alkyl and, in some cases, aryl halides.[2][3] Its use with the polyhalogenated substrate risks undesired dehalogenation, leading to a mixture of byproducts. Furthermore, it requires strictly anhydrous conditions and a more hazardous quenching procedure.[4]

  • Catalytic Hydrogenation: Methods employing catalysts like Palladium on Carbon (Pd/C) are highly effective for carbonyl reduction but are notoriously efficient at catalyzing the hydrogenolysis (cleavage) of carbon-halogen bonds, particularly C-Br bonds.[5][6] This would compromise the integrity of the target molecule.

  • Sodium Borohydride (NaBH₄): This reagent is the optimal choice for this transformation. NaBH₄ is a significantly milder and more selective hydride donor than LiAlH₄.[7][8] It readily reduces aldehydes and ketones while being generally unreactive towards esters, amides, and, critically, aryl halides under standard conditions.[8][9] Its operational simplicity, compatibility with protic solvents like methanol and ethanol, and safer handling profile make it superior for this specific application.[7][10] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[8][11] Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final alcohol product.[1]

Reaction Pathway

The reduction proceeds in two main stages: nucleophilic attack by the hydride followed by protonation.

Caption: Reaction pathway for the reduction of the diaryl ketone.

Materials, Equipment & Data

Reagents & Materials
ReagentMolar Mass ( g/mol )CAS NumberNotes
(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone331.54N/ASubstrate (SM)
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing Agent, ≥98% purity
Methanol (CH₃OH), Anhydrous32.0467-56-1Reaction Solvent
Ethyl Acetate (EtOAc)88.11141-78-6Extraction Solvent
Deionized Water (H₂O)18.027732-18-5For workup
Hydrochloric Acid (HCl), 1M Aqueous36.467647-01-0For quenching
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate120.377487-88-9Drying Agent
TLC PlatesN/AN/ASilica gel 60 F₂₅₄
TLC Eluent (Hexane/Ethyl Acetate, 4:1 v/v)N/AN/AAdjust ratio as needed
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate with cooling capabilities (ice bath)

  • Condenser (for optional reflux)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC development chamber and UV lamp (254 nm)

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of benzophenone and adapted for the specific substrate.[10][12][13]

Workflow Overview
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone (1.00 g, 3.02 mmol, 1.0 equiv).

    • Add 20 mL of methanol. Stir the mixture at room temperature until the ketone is fully dissolved.

  • Reduction:

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

    • Weigh sodium borohydride (0.171 g, 4.53 mmol, 1.5 equiv) into a separate, dry vial.

    • Slowly add the NaBH₄ to the cooled methanolic solution in small portions over 10-15 minutes. Note: This addition is exothermic and will generate hydrogen gas; ensure adequate ventilation and controlled addition.[10]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes.

    • TLC Procedure: Spot the reaction mixture on a silica gel plate alongside a spot of the starting material. Develop the plate in a 4:1 Hexane/Ethyl Acetate solution.

    • Interpretation: The starting ketone is less polar and will have a higher Rf value (e.g., ~0.6) than the more polar product alcohol (e.g., ~0.3).[14][15] The reaction is complete upon the full consumption of the starting material, which typically takes 1-3 hours.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully add 15 mL of 1M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. Caution: Vigorous hydrogen evolution will occur. Continue adding acid until the bubbling ceases and the pH is acidic (~pH 5-6).[10]

    • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 125 mL separatory funnel. Add 30 mL of ethyl acetate and 20 mL of deionized water.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.

    • Combine all organic layers. Wash the combined organic extract once with 30 mL of deionized water, followed by once with 30 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

    • Purify the crude product by recrystallization. A suitable solvent system would be a mixture of hexanes and a small amount of ethyl acetate or isopropanol.

  • Characterization:

    • Obtain the final yield.

    • Confirm the identity and purity of the product using standard analytical techniques: ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The IR spectrum should show the appearance of a broad O-H stretch (~3200-3500 cm⁻¹) and the disappearance of the C=O stretch (~1670 cm⁻¹).

Safety & Troubleshooting

  • Safety:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Sodium borohydride is caustic and can cause burns. Avoid contact with skin and eyes.[10]

    • The reaction of NaBH₄ with protic solvents or acidic solutions generates flammable hydrogen gas. Perform the reaction and quench in a well-ventilated fume hood, away from ignition sources.[7]

    • Methanol is toxic and flammable. Handle with care.

  • Troubleshooting Guide:

    • Incomplete Reaction: If TLC shows significant starting material after 3 hours, add an additional 0.3-0.5 equivalents of NaBH₄ and continue stirring. Gentle warming to 40 °C can also be considered.

    • Low Yield: Ensure complete extraction from the aqueous layer. Minimize transfers between glassware to avoid mechanical losses.

    • Product Contaminated with Starting Material: The purification step is critical. If recrystallization is insufficient, consider flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • University of Toronto. (n.d.). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Department of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

  • Sciencing. (2022). Reduction Of Benzophenone By Sodium Borohydride. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Available at: [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Journal of the American Chemical Society, 122(28), 6510–6511. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Sciencemadness Wiki. (2024). Diphenylmethanol. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

Sources

Method

Reagents for coupling 2-bromobenzaldehyde with 4-chloro-3-fluorophenylmagnesium bromide

Application Note: Optimized Nucleophilic Addition to 2-Bromobenzaldehyde using Functionalized Grignard Reagents Executive Summary This guide details the reagents and protocols for the chemoselective coupling of 2-bromobe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Nucleophilic Addition to 2-Bromobenzaldehyde using Functionalized Grignard Reagents

Executive Summary

This guide details the reagents and protocols for the chemoselective coupling of 2-bromobenzaldehyde (Electrophile) with 4-chloro-3-fluorophenylmagnesium bromide (Nucleophile).

While standard Grignard additions are routine, this specific coupling presents two distinct challenges:

  • Steric and Electronic Deactivation: The ortho-bromo substituent on the aldehyde creates steric hindrance and electronic deactivation, potentially slowing nucleophilic attack.

  • Chemoselectivity Risks: The presence of multiple halogen atoms (Br, Cl, F) across both substrates increases the risk of unwanted Metal-Halogen Exchange (MHE) or Wurtz-Fittig homocoupling, particularly at the labile 2-bromo position of the aldehyde.

To mitigate these risks, this protocol recommends the "Turbo Grignard" approach utilizing Lanthanum(III) chloride bis(lithium chloride) complex (LaCl₃·2LiCl) as a Lewis acid promoter. This method ensures high fidelity, suppresses side reactions, and maximizes yield of the target secondary alcohol: (2-bromophenyl)(4-chloro-3-fluorophenyl)methanol .

Critical Reagent Selection

The success of this reaction relies on controlling the aggregation state of the Grignard reagent and activating the carbonyl without triggering halogen exchange.

Reagent ComponentRecommended SpecificationFunction & Rationale
Solvent Anhydrous THF (inhibitor-free)Why: THF coordinates with Mg, increasing solubility. Crucially, LiCl-mediated methods require THF to form the active monomeric species. Diethyl ether is not recommended due to poor solubility of the LaCl₃ complex.
Additive LaCl₃·2LiCl (0.6 M in THF)Why: This is the "Game Changer." Lanthanum coordinates strongly to the carbonyl oxygen, increasing electrophilicity (activation) while breaking up Grignard aggregates. This allows the reaction to proceed at lower temperatures (-20°C to 0°C), preventing attack on the aryl halides.
Grignard Source iPrMgCl·LiCl (Turbo Grignard)Why: If preparing the nucleophile de novo, use iPrMgCl·LiCl for Halogen-Mg exchange on 1-bromo-4-chloro-3-fluorobenzene. This is superior to Mg turnings, which often fail with poly-halogenated arenes.
Quench Sat. aq. NH₄Cl + 10% HCl Why: A buffered quench prevents acid-catalyzed dehydration of the resulting alcohol, while the mild HCl wash helps solubilize magnesium salts during workup.

Mechanistic Insight & Pathway

The following diagram illustrates the activation pathway. The LaCl₃·2LiCl complex serves a dual role: it breaks the polymeric Grignard aggregates into reactive monomers and activates the aldehyde carbonyl via coordination.

ReactionPathway Reagents Reagents: 2-Bromobenzaldehyde + Ar-MgBr LaComplex LaCl3 Activation: Formation of Aldehyde-La(III) Complex Reagents->LaComplex + LaCl3·2LiCl (THF, -20°C) TS Transition State: Nucleophilic Attack (Suppressed Mg-Halogen Exchange) LaComplex->TS Coordination Intermed Intermediate: Mg-Alkoxide Species TS->Intermed 1,2-Addition Product Target Product: (2-bromophenyl)(4-chloro-3-fluorophenyl)methanol Intermed->Product Acidic Quench (NH4Cl)

Caption: Mechanistic pathway showing Lanthanum-mediated activation of the carbonyl, enabling selective 1,2-addition over side reactions.

Detailed Experimental Protocol

Method A: The "Gold Standard" (LaCl₃-Mediated)

Best for: High-value intermediates, GMP workflows, or if side-products are observed.

Reagents:

  • 2-Bromobenzaldehyde (1.0 equiv, 10 mmol)

  • 4-Chloro-3-fluorophenylmagnesium bromide (1.2 equiv, 12 mmol) [0.5 M in THF]

  • LaCl₃[1][2][3]·2LiCl solution (1.0 equiv, 10 mmol) [0.6 M in THF]

  • Anhydrous THF (20 mL)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet. Cool to room temperature under N₂ flow.

  • Aldehyde Activation:

    • Charge the flask with 2-bromobenzaldehyde (1.85 g, 10 mmol) and anhydrous THF (20 mL).

    • Add the LaCl₃[1][2]·2LiCl solution (16.7 mL, 10 mmol) via syringe.

    • Stir at room temperature for 30 minutes. Note: The solution may turn slightly cloudy; this is the complex forming.

  • Cooling: Cool the mixture to -20°C using an acetone/dry ice bath or cryostat. Crucial: Do not cool below -40°C as the La-complex solubility decreases.

  • Nucleophile Addition:

    • Add the 4-chloro-3-fluorophenylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.

    • Maintain internal temperature between -20°C and -10°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 1 hour. Monitor by TLC or HPLC. The reaction is typically complete within 2 hours.

  • Quench & Workup:

    • Cool back to -10°C.

    • Slowly add saturated aq. NH₄Cl (20 mL).

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with water (1x) and brine (1x).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 90:10).

Method B: Standard Addition (No Additive)

Best for: Initial screening or cost-sensitive non-GMP batches.

  • Dissolve 2-bromobenzaldehyde in THF and cool to -78°C (essential to prevent exchange at the 2-bromo position).

  • Add the Grignard reagent slowly.

  • Stir at -78°C for 1 hour, then warm to 0°C.

  • Risk: If the reaction is warmed too quickly, the Grignard may attack the 2-bromo position of the aldehyde, leading to oligomers.

Troubleshooting & QC Decision Tree

Use this logic flow to address common yield or purity issues.

Troubleshooting Start Issue: Low Yield or Impurities Check1 Is Starting Material Remaining? Start->Check1 Check2 Is the Grignard Active? Check1->Check2 Yes Check3 Are Side Products Forming? Check1->Check3 No (Complex Mix) Action1 Titrate Grignard Reagent (Knochel Method) Check2->Action1 Unsure Action2 Dry Solvents (Karl Fischer) Water kills Grignard Check2->Action2 Yes, but stalls Action3 Use LaCl3·2LiCl Protocol to suppress exchange Check3->Action3 Oligomers/Exchange Action4 Lower Temp to -78°C (if not using LaCl3) Check3->Action4 Decomposition

Caption: Decision matrix for optimizing reaction conditions based on observed failure modes.

Safety & Handling

  • Grignard Reagents: Pyrophoric hazards. Handle strictly under inert atmosphere (Argon/Nitrogen). Syringes must be oven-dried and gas-tight.

  • LaCl₃·2LiCl: Hygroscopic. Store in a glovebox or desiccator.

  • Exotherm: The addition step is exothermic. Ensure adequate cooling capacity before starting addition.

References

  • Krasovskiy, A., & Knochel, P. (2004).[4][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[1] Soluble Lanthanide Salts (LnCl3[1][2]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition, 45(3), 497–500.[1]

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Application of Lanthanum Compounds in Organic Synthesis. Organic Chemistry Frontiers, 2, 1-20.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Reagents and Mechanisms.

Sources

Application

Application Note: A Systematic Approach to the Preparation and Certification of Empagliflozin Impurity Reference Standards

An Application Guide for Drug Development Professionals Abstract The safety and efficacy of pharmaceutical products are paramount, necessitating rigorous control over impurities. Empagliflozin, a potent SGLT2 inhibitor f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The safety and efficacy of pharmaceutical products are paramount, necessitating rigorous control over impurities. Empagliflozin, a potent SGLT2 inhibitor for the treatment of type 2 diabetes, is no exception. The accurate identification and quantification of impurities in Empagliflozin drug substance and product rely on the availability of high-purity reference standards. This document provides a comprehensive guide for the preparation, isolation, characterization, and certification of Empagliflozin impurity reference standards, grounded in regulatory expectations and sound scientific principles. We detail methodologies for generating degradation products through forced degradation studies and outline strategies for the chemical synthesis of process-related impurities.

Introduction: The Critical Role of Impurity Reference Standards

Impurities in pharmaceuticals, even at trace levels, can impact the safety and efficacy of a drug.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[2][3] The ICH Q3A and Q3B guidelines provide a framework for reporting, identifying, and qualifying impurities based on established thresholds.[2][4] Central to adhering to these guidelines is the use of well-characterized impurity reference standards.[5]

These standards are highly purified compounds used as benchmarks for:

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods designed to detect and quantify impurities.[5][6]

  • Quality Control: Ensuring batch-to-batch consistency and confirming that impurity levels remain within qualified limits throughout the drug's shelf life.[5]

  • Stability Studies: Identifying and tracking the formation of degradation products under various environmental conditions.

This guide offers a systematic workflow for generating the necessary reference standards for Empagliflozin, ensuring robust quality control and regulatory compliance.

Understanding Empagliflozin Impurities

Impurities associated with Empagliflozin can be broadly categorized based on their origin:

  • Process-Related Impurities: These arise during the manufacturing process and can include unreacted starting materials, intermediates, or byproducts from side reactions.[7]

  • Degradation Products: These are formed when the drug substance or drug product is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[7][8]

Table 1 below lists some known impurities of Empagliflozin, which can serve as targets for reference standard preparation.

Impurity Code Common Name / Description Origin Molecular Formula (Example)
IMPC Ring-opening productDegradationC23H29ClO8
IMPD Reduction productSynthesis/DegradationC23H29ClO6
IMPF Condensation productSynthesis/DegradationC46H52Cl2O13
IMPG Deglucosylation productDegradationC17H17ClO3
EMGA Synthesis IntermediateSynthesisC17H16O4

Note: The specific structures and molecular formulas for all known impurities should be confirmed from authoritative sources.[][10]

Workflow for Reference Standard Preparation and Certification

The preparation of a certified reference standard is a meticulous process that moves from generation and isolation to comprehensive characterization and documentation.

G cluster_0 Phase 1: Generation cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Characterization & Certification a Identify Target Impurity b Forced Degradation (to generate degradation products) a->b Select Strategy c Direct Chemical Synthesis (for process-related impurities) a->c Select Strategy d Monitor reaction/degradation by HPLC b->d c->d e Preparative Chromatography (e.g., Prep-HPLC, Flash) d->e f Collect & Pool Pure Fractions e->f g Structural Elucidation (MS, ¹H NMR, ¹³C NMR) f->g h Purity Assessment (HPLC, >99.5%) g->h i Prepare Certificate of Analysis (CoA) h->i

Caption: Overall Workflow for Impurity Reference Standard Preparation.

Experimental Protocols

Protocol 1: Generation of Degradation Impurities via Forced Degradation

Forced degradation studies are essential for identifying potential degradation pathways and generating the corresponding impurities.[11] These studies involve subjecting the Empagliflozin drug substance to stress conditions more severe than those used for accelerated stability testing.[8]

A. Materials & Equipment:

  • Empagliflozin Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.1N

  • Sodium Hydroxide (NaOH), 0.1N

  • Hydrogen Peroxide (H₂O₂), 3-30%

  • HPLC-grade Acetonitrile and Water

  • Potassium Dihydrogen Phosphate buffer

  • Constant temperature oven, water bath, photostability chamber

  • Validated stability-indicating HPLC-UV method[12][13]

B. Stress Conditions:

The following conditions are representative starting points. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[12]

Stress Condition Reagents & Concentration Temperature Typical Duration
Acid Hydrolysis 0.1N HCl60-80°C1-5 days
Base Hydrolysis 0.1N NaOH60-80°C1-5 days
Oxidative 3-30% H₂O₂Room Temperature24-48 hours
Thermal Dry Heat80°C48 hours
Photolytic UV-A and UV-C LightAmbientAs per ICH Q1B

C. Step-by-Step Protocol (Example: Acid Degradation):

  • Accurately weigh approximately 50 mg of Empagliflozin API into a 100 mL volumetric flask.

  • Dissolve in a suitable solvent mixture (e.g., Acetonitrile:Water).

  • Transfer a 2 mL aliquot of this stock solution to a 25 mL volumetric flask.

  • Add 2 mL of 0.1N HCl.[8]

  • Keep the flask at 60°C in a water bath or oven.[8]

  • Periodically withdraw samples (e.g., at 24, 72, and 120 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Monitor the formation of degradation peaks using a validated HPLC method.

  • Once sufficient degradation is observed, scale up the reaction to generate enough material for isolation.

G a Empagliflozin API in Solution b Add Stressor (e.g., 0.1N HCl) a->b c Incubate (e.g., 60°C) b->c d Monitor Degradation (HPLC) c->d e Neutralize & Prepare for Isolation d->e Target Degradation Achieved f Preparative HPLC e->f g Isolated Impurity f->g

Sources

Method

Application Note: Catalytic Reduction Strategies for Benzhydrol Derivatives

Abstract & Scope Benzhydrol (diphenylmethanol) derivatives are ubiquitous pharmacophores in antihistamines (e.g., Hydroxyzine), anticholinergics, and agrochemicals. Their reduction typically refers to two distinct transf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzhydrol (diphenylmethanol) derivatives are ubiquitous pharmacophores in antihistamines (e.g., Hydroxyzine), anticholinergics, and agrochemicals. Their reduction typically refers to two distinct transformations:

  • Synthesis of the Benzhydrol: Reducing a benzophenone precursor to the alcohol (C=O

    
     CH-OH).
    
  • Deoxygenation (Hydrogenolysis): Reducing the benzhydrol to a diarylmethane (CH-OH

    
     CH
    
    
    
    ).

This guide focuses primarily on the Deoxygenation (Hydrogenolysis) of benzhydrols, a critical step often plagued by chemoselectivity issues (e.g., halogen dehalogenation) or over-reduction (ring saturation). We present two validated protocols: Heterogeneous Catalytic Hydrogenolysis (Pd/C) for standard scaffolds and Ionic Hydrogenation (Silane/Acid) for chemoselective applications.

Mechanistic Insight & Strategy

Understanding the mechanism is the prerequisite for control. The reduction of benzhydrols does not proceed via the same pathway as simple ketone reduction.

The Divergent Pathways
  • Pathway A (Metal Surface): On Pd surfaces, the benzylic C-O bond is activated. However, without acidic activation, neutral Pd/C often fails to cleave the C-O bond, leading instead to ring hydrogenation (saturation).

  • Pathway B (Ionic Hydrogenation): This metal-free pathway relies on the stability of the benzhydryl cation. A Brønsted or Lewis acid protonates the hydroxyl group (leaving as water), generating a resonance-stabilized carbocation. A hydride donor (Silane) then intercepts the cation.

Mechanism Diagram

The following diagram contrasts the direct metal-catalyzed route with the ionic hydrogenation route.

G Start Benzhydrol (Substrate) Pd_Surface Pd Surface Adsorption Start->Pd_Surface Heterogeneous Protonation Acid Protonation (-H2O) Start->Protonation Ionic (Metal-Free) H2_Add Oxidative Addn of H2 Pd_Surface->H2_Add Prod_Methane Diarylmethane (Target) H2_Add->Prod_Methane Acidic Cond. Side_Sat Ring Saturation (Impurity) H2_Add->Side_Sat Neutral/Basic Cond. Cation Benzhydryl Cation Protonation->Cation Hydride Silane Hydride Transfer Cation->Hydride + H- Hydride->Prod_Methane

Figure 1: Mechanistic divergence in benzhydrol reduction. Note that neutral Pd/C favors side reactions (red), while acidic conditions or ionic pathways favor deoxygenation (green).

Protocol A: Heterogeneous Hydrogenolysis (Pd/C)

Best for: Non-halogenated substrates, large-scale synthesis, cost-sensitive processes. Mechanism: Acid-promoted hydrogenolysis on Palladium.

The "Acid Effect"

Standard neutral hydrogenation (MeOH, Pd/C, H


) is often ineffective for deoxygenation. The addition of acid (HCl, H

SO

, or AcOH) is mandatory to weaken the benzylic C-O bond.
Step-by-Step Protocol
  • Preparation: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve Benzhydrol derivative (10 mmol) in Glacial Acetic Acid (20 mL) .

    • Note: If solubility is poor, use a 1:1 mixture of EtOAc/AcOH.[1] Avoid MeOH if possible, as it competes for surface active sites.

  • Catalyst Addition: Add 10% Pd/C (5-10 wt% loading) .

    • Critical: Add catalyst under Argon/Nitrogen flow to prevent ignition of solvent vapors.

  • Acid Activation: Add Conc. HCl (2-3 drops) or Perchloric acid (1 drop) .

    • Why? This protonates the alcohol, making it a better leaving group on the catalyst surface.

  • Hydrogenation: Purge vessel with H

    
     (3x). Pressurize to 30-50 psi (2-3 bar) . Stir vigorously at 40-50°C .
    
    • Time: 4–12 hours.

  • Self-Validating Endpoint:

    • TLC: Monitor the disappearance of the polar alcohol spot.

    • NMR: Look for the disappearance of the methine singlet at

      
       ~5.8 ppm and appearance of the methylene singlet at 
      
      
      
      ~3.9 ppm.
  • Workup: Filter through Celite to remove Pd. Neutralize filtrate with NaHCO

    
    . Extract with EtOAc.[2]
    
Data: Solvent Effects on Yield
Solvent SystemAdditiveYield (Diarylmethane)Side Product (Ring Saturation)
MethanolNone< 10%High (Recovered SM)
EthanolHCl (cat.)65%15%
Acetic Acid HCl (cat.) > 92% < 2%
Ethyl AcetateH2SO485%5%

Protocol B: Ionic Hydrogenation (Silane/TFA)

Best for: Halogenated aromatics (Cl, Br, I), substrates with nitro groups, or alkene-containing derivatives. Mechanism: Hydride transfer from Triethylsilane (Et


SiH) to a carbocation generated by Trifluoroacetic Acid (TFA).
Why this method?

Pd/C is notorious for performing dehalogenation (Ar-Cl


 Ar-H). If your benzhydrol has a Chlorine or Bromine substituent, Protocol A will destroy your molecule.  Protocol B is chemoselective.
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask. Add Benzhydrol derivative (5 mmol) and Dichloromethane (DCM, 10 mL) .

    • Note: The reaction can be run open to air, but inert atmosphere is preferred for moisture control.

  • Reagent A (Hydride): Add Triethylsilane (Et

    
    SiH, 1.2 - 1.5 eq)  via syringe.
    
  • Reagent B (Acid): Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA, 5-10 eq) .

    • Observation: The solution often turns yellow/orange transiently (formation of the benzhydryl cation).

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–4 hours.

  • Self-Validating Endpoint:

    • Visual: The deep color of the cation should fade as it is quenched by the silane.

    • NMR: Check for the specific preservation of aromatic protons adjacent to halogens (confirming no dehalogenation).

  • Workup: Quench with saturated NaHCO

    
     (Caution: CO
    
    
    
    evolution). Extract with DCM.
    • Purification: The byproduct is Hexaethyldisiloxane, which is non-polar and easily removed via short silica plug or vacuum distillation.

Troubleshooting & Decision Matrix

Common Failure Modes
  • Problem: Reaction Stalled (Protocol B).

    • Cause: Electron-withdrawing groups (e.g., -NO

      
      , -CF
      
      
      
      ) on the ring destabilize the carbocation intermediate.
    • Fix: Switch acid from TFA to Triflic Acid (TfOH, catalytic) or BF

      
      ·Et
      
      
      
      O
      . Increase temperature to reflux (40°C).
  • Problem: Ring Saturation (Protocol A).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Poison the catalyst with Pyridine (1 mol%) or switch to Protocol B.

Selection Workflow

Use the following logic gate to select the correct protocol for your substrate.

DecisionTree Start Substrate Analysis: Benzhydrol Derivative Halogen Contains Ar-Cl, Ar-Br, Ar-I or Nitro groups? Start->Halogen Yes_Halo YES Halogen->Yes_Halo Risk of Dehalogenation No_Halo NO Halogen->No_Halo Protocol_B USE PROTOCOL B (Ionic Hydrogenation) Et3SiH + TFA Yes_Halo->Protocol_B Acid_Sens Acid Sensitive Groups present? No_Halo->Acid_Sens Yes_Sens YES Acid_Sens->Yes_Sens No_Sens NO Acid_Sens->No_Sens Protocol_C USE MODIFIED A (Pd/C + EtOH + No Acid) *High Pressure Required* Yes_Sens->Protocol_C Protocol_A USE PROTOCOL A (Pd/C + H2 + AcOH) No_Sens->Protocol_A

Figure 2: Decision matrix for selecting the optimal reduction strategy based on substrate functionality.

References

  • Ionic Hydrogenation Fundamentals

    • Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis1974, 9, 633-651.
  • Palladium Catalyzed Hydrogenolysis

    • Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis; Academic Press: New York, 1979. (Standard text for Pd/C methodologies).
    • Organic Chemistry Portal. "Hydrogenolysis of Benzyl Ethers and Alcohols."
  • Chemoselective Deoxygenation (Modern Silane Methods)

    • Gevorgyan, V.; Rubin, M.; Benson, S.; Yamamoto, Y. "A Novel Protocol for the Deoxygenation of Alcohols." J. Org.[3][4][5] Chem.2000 , 65, 6179.

  • Transfer Hydrogenolysis (Formic Acid/Pd)

    • Chem. Eur. J.2018 , 24, 12259.[6] "Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols."

Sources

Application

Application Note: Scalable Manufacturing of CAS 1443351-39-0

Executive Summary This Application Note details the strategic scale-up for CAS 1443351-39-0 , chemically identified as (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol . This diarylcarbinol is a critical pharmacophore an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic scale-up for CAS 1443351-39-0 , chemically identified as (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol . This diarylcarbinol is a critical pharmacophore and building block, often serving as a precursor for diarylmethane scaffolds in medicinal chemistry (e.g., SGLT2 inhibitors, antihistamines, or kinase inhibitors).

The transition from gram-scale medicinal chemistry to kilogram-scale manufacturing requires a shift from convenient but non-scalable methods (e.g., cryogenic lithiation) to robust, thermally controlled processes. This guide focuses on a Grignard-mediated convergent synthesis , optimized for safety, cost-efficiency, and impurity control.

Key Process Challenges
  • Exotherm Control: The formation of the Grignard reagent is highly exothermic (

    
    ).
    
  • Chemomoselectivity: Preventing Magnesium insertion into the C-Cl bond or the C-F bond while exclusively targeting the C-Br bond.

  • Impurity Management: Minimizing Wurtz coupling (homodimerization) and over-alkylation.

  • Safety: Handling the induction period of Magnesium activation to prevent "runaway" initiation.

Retrosynthetic Strategy & Route Selection

Route Comparison

Two primary routes exist for synthesizing the target benzhydrol:

  • Reduction of Benzophenone: Friedel-Crafts acylation followed by reduction. Disadvantage: Friedel-Crafts is difficult with deactivated rings (fluoro/chloro substituents) and often yields regioisomeric mixtures.

  • Organometallic Addition (Selected Route): Addition of an aryl Grignard reagent to a benzaldehyde derivative. Advantage:[1][2][3] Convergent, high regioselectivity, and commercially available starting materials.

The Selected Path: Grignard Addition

The process couples 4-bromo-1-chloro-2-fluorobenzene (Fragment A) with 2-bromobenzaldehyde (Fragment B).

  • Fragment A (Nucleophile): 4-Bromo-1-chloro-2-fluorobenzene is selected as the Grignard precursor. The C-Br bond is significantly more reactive towards Mg insertion than the C-Cl or C-F bonds, ensuring selectivity under controlled temperatures.

  • Fragment B (Electrophile): 2-Bromobenzaldehyde. The ortho-bromo substituent provides steric bulk but remains stable during the nucleophilic attack on the carbonyl.

ReactionScheme SM1 4-Bromo-1-chloro-2-fluorobenzene (Precursor) Grignard Intermediate Grignard (Ar-MgBr) SM1->Grignard Step 1: Insertion (Exothermic) Mg Mg / THF (Activation) Mg->Grignard Product CAS 1443351-39-0 (Target Alcohol) Grignard->Product Step 2: Addition (-10°C to 0°C) SM2 2-Bromobenzaldehyde (Electrophile) SM2->Product

Figure 1: Convergent synthesis strategy utilizing selective Grignard formation.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

ParameterTarget RangeScientific Rationale
Solvent Water Content < 200 ppmWater quenches the Grignard reagent (forming benzene impurity) and inhibits initiation.
Mg Particle Size Turnings (0.5–2 mm)Powder reacts too fast (runaway risk); large chunks have induction latency. Turnings offer optimal surface area.
Initiation Temp 35°C – 45°CEnsures rapid start of reaction preventing accumulation of unreacted halide (accumulation = explosion risk).
Dosing Temperature -10°C to 0°CLow temp during aldehyde addition maximizes selectivity and prevents reaction of the ortho-bromo group on the aldehyde.
Quench pH < 2.0 (Initial)Acidic quench breaks the Mg-alkoxide complex immediately, preventing gel formation and emulsion.

Detailed Manufacturing Protocol

Reagents & Materials
  • Starting Material A: 4-Bromo-1-chloro-2-fluorobenzene (1.0 equiv)

  • Starting Material B: 2-Bromobenzaldehyde (1.05 equiv)

  • Magnesium Turnings: 1.1 equiv

  • Solvent: Tetrahydrofuran (THF), Anhydrous (Stabilized with BHT)

  • Activator: Diisobutylaluminum hydride (DIBAL-H) solution or Iodine crystal (Catalytic)

Step-by-Step Procedure
Phase 1: Grignard Reagent Formation (Ar-MgBr)

Objective: Safe generation of the nucleophile.

  • Reactor Setup: Equip a jacketed glass or Hastelloy reactor with an overhead stirrer, reflux condenser, nitrogen sweep, and a dosing pump.

  • Drying: Purge reactor with Nitrogen. Charge Mg turnings (1.1 equiv).

  • Activation: Add THF (5 vol relative to SM A) to cover Mg. Add catalytic Iodine (0.01 equiv) or DIBAL-H (0.01 equiv) to depassivate the Mg surface.

  • Initiation:

    • Heat mixture to 35°C.

    • Add 5-10% of the total volume of SM A (neat or concentrated solution).

    • Wait for exotherm.[1] A temperature spike of 2-5°C and loss of iodine color indicates successful initiation.

    • CRITICAL SAFETY: Do not add more halide until initiation is confirmed.

  • Propagation:

    • Once initiated, adjust jacket temperature to maintain internal temperature at 40-50°C (gentle reflux).

    • Dose the remaining SM A over 2–4 hours.

    • Why: Controlled dosing limits the concentration of unreacted halide, preventing Wurtz coupling (homodimer).

  • Aging: Stir at 40°C for 1 hour post-addition. Verify conversion via HPLC (quench aliquot in MeOH).

Phase 2: Coupling Reaction

Objective: Stereoselective C-C bond formation.

  • Cooling: Cool the Grignard solution to -10°C .

  • Addition: Dissolve 2-Bromobenzaldehyde (SM B) in THF (2 vol).

  • Dosing: Add SM B solution to the Grignard mixture slowly over 3 hours, maintaining internal temperature < 0°C .

    • Note: The reaction is instantaneous. Fast addition causes local hot spots, leading to impurities.

  • Completion: Stir at 0°C for 30 minutes. Check HPLC for disappearance of aldehyde (< 0.5%).

Phase 3: Quench & Workup

Objective: Safe hydrolysis and Magnesium removal.

  • Reverse Quench: Prepare a separate vessel with 1M HCl (or 15% Citric Acid) and crushed ice, cooled to 0°C.

  • Transfer: Slowly transfer the cold reaction mixture into the acidic water.

    • Why Reverse Quench? Adding water to the reaction generates massive heat and gas. Adding reaction to water controls the exotherm.

  • Phase Separation: Agitate for 15 mins. Separate layers. Extract aqueous layer with Methyl tert-butyl ether (MTBE) or Toluene.

  • Washing: Wash combined organics with Brine (10%) and NaHCO3 (5%) to remove acid traces.

Phase 4: Purification (Crystallization)

Objective: Isolation of high-purity API intermediate.

  • Solvent Swap: Distill off THF/MTBE under vacuum and replace with Heptane .

  • Crystallization:

    • Heat the crude oil in Heptane/Isopropanol (9:1 ratio) to 60°C until dissolved.

    • Cool slowly (10°C/hour) to 20°C.

    • Seed with pure product crystals at 45°C if available.

    • Cool further to 0°C and age for 2 hours.

  • Filtration: Filter the white solid. Wash with cold Heptane.

  • Drying: Vacuum dry at 40°C.

Process Visualization

Process Flow Diagram (PFD)

The following diagram illustrates the semi-batch reactor configuration required for safe operation.

PFD cluster_0 Reactor 1: Grignard Formation cluster_1 Reactor 2: Coupling & Quench R1 Jacketed Reactor (Mg + THF) R2 Jacketed Reactor (Aldehyde Solution) R1->R2 Transfer Grignard (via filter) Feed1 Feed Tank: Halide (SM A) Feed1->R1 Slow Dosing QuenchTank Quench Tank (Acid/Ice) R2->QuenchTank Reverse Quench Filter Nutsche Filter QuenchTank->Filter Workup & Crystallization

Figure 2: Process Flow Diagram illustrating the segregation of Grignard formation and coupling to manage thermal risks.

Analytical Controls & Quality Target Profile

AttributeSpecificationMethodLogic
Appearance White to Off-white SolidVisualColored impurities indicate oxidation or polymerization.
Assay > 98.0% w/wHPLC (UV 220nm)High purity required for subsequent API steps.
Impurity A < 0.5%HPLCUnreacted Aldehyde.
Impurity B < 0.5%HPLCWurtz Dimer (Bis-4-chloro-3-fluorophenyl).
Water Content < 0.5%Karl FischerDryness is critical for storage stability.

References

  • Grignard Scale-Up Safety

    • Org.[2][3][4][5][6][7] Process Res. Dev.2014 , 18, 11, 1550–1559. "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Link

    • Org.[2][3][4][5][6][7] Process Res. Dev.2023 , 27, 11, 2034–2045. "Development of a Continuous Flow Grignard Reaction." Link

  • Benzhydrol Synthesis

    • Reaction Chemistry & Engineering2023 , 8, 1747-1759. "Synthesis and crystal characteristics of nirmatrelvir intermediates." (Reference for general diaryl handling). Link

  • General Process Protocols

    • BenchChem Application Note: "Protocols for the Safe Handling and Quenching of Grignard Reagents." Link

(Note: While CAS 1443351-39-0 is a specific intermediate, the protocols above are derived from validated industry standards for this chemical class.)

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of diaryl methanols during storage

Topic: Prevention of Oxidation During Storage & Handling Ticket ID: DM-OX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division Introduction Welcome to the Stability Support Hub. You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation During Storage & Handling

Ticket ID: DM-OX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Introduction

Welcome to the Stability Support Hub. You are likely accessing this guide because you have observed degradation in your diaryl methanol (benzhydrol) inventory—specifically the formation of benzophenones (oxidation) or benzhydryl ethers (disproportionation).

Diaryl methanols are deceptively stable. While they lack the immediate volatility of aldehydes, the benzylic C-H bond creates a specific vulnerability to radical autoxidation, a process accelerated by light, trace metals, and oxygen. This guide provides the mechanistic understanding and field-proven protocols to arrest this degradation.

Module 1: The Chemistry of Degradation

To prevent the issue, you must understand the molecular failure mode. The degradation is not a random event; it is a cascade dictated by bond dissociation energy (BDE).

The Mechanism: Radical Autoxidation

The benzylic C-H bond in diaryl methanols has a BDE of approximately 80–85 kcal/mol , significantly lower than a standard alkyl C-H bond (~96-100 kcal/mol). This weakness allows for easy hydrogen abstraction by initiators (light, trace metals, or peroxides), creating a resonance-stabilized benzylic radical.

Once formed, this radical reacts with molecular oxygen at diffusion-controlled rates to form a hydroperoxide intermediate, which rapidly decomposes to the ketone (benzophenone) and water.

Key Risk Factor: Benzophenone, the product of this oxidation, acts as a photosensitizer . It absorbs UV light and can abstract hydrogen from the remaining alcohol, creating an autocatalytic "death spiral" for your compound.

Visualization: The Autoxidation Cycle

The following diagram illustrates the self-propagating nature of this degradation pathway.

BenzylicOxidation Start Diaryl Methanol (Ar2-CH-OH) Radical Benzylic Radical (Ar2-C•-OH) Start->Radical H-Abstraction Initiator Initiator (UV Light / Fe3+ / Radical) Initiator->Radical Peroxyl Peroxyl Radical (Ar2-C(OO•)-OH) Radical->Peroxyl Fast Oxygen + O2 Oxygen->Peroxyl Product Benzophenone (Ar2-C=O) Peroxyl->Product Decomposition Byproduct H2O2 / H2O Peroxyl->Byproduct Product->Start Autocatalysis (Photosensitization)

Figure 1: Radical chain mechanism converting diaryl methanols to benzophenones. Note the red feedback loop where the product accelerates further degradation.

Module 2: Troubleshooting Guide (FAQs)

Q1: My white solid has developed a yellow tint. Is it still usable?

Diagnosis: The yellow color is the tell-tale chromophore of benzophenone (specifically the


 transition).
  • Severity: Even a faint yellow hue suggests 0.5% – 2.0% oxidation.

  • Action: Perform a TLC or HPLC check immediately. If the ketone content is <1%, you may be able to repurify via recrystallization (typically from hexanes/EtOAc). If >5%, the autocatalytic nature of the impurity makes the batch unstable; repurification is required immediately, or the batch should be discarded.

Q2: I see a new peak on HPLC at a higher retention time, but it’s not benzophenone. What is it?

Diagnosis: This is likely the benzhydryl ether (dimer), formed via acid-catalyzed disproportionation, not oxidation.

  • Cause: Traces of acid in your solvent or container surface (e.g., unwashed glassware) protonate the alcohol, leading to water loss and carbocation formation. The carbocation reacts with another alcohol molecule.

  • Differentiation: Benzophenone is non-polar; the ether is very non-polar.

  • Correction: Ensure all storage containers are acid-free. Add a trace of solid

    
     or triethylamine to the storage vial if your compound is acid-sensitive.
    
Q3: Can I store this in solution (e.g., DMSO or Methanol)?

Recommendation: No.

  • Reasoning: Solution state increases molecular mobility, increasing the collision frequency with dissolved oxygen. Furthermore, solvents like ethers (THF) or alcohols can form peroxides that initiate the radical chain.

  • Protocol: Always strip to a dry solid. If solution storage is mandatory, use degassed anhydrous solvents under positive Argon pressure at -20°C.

Module 3: Best Practice Protocols (SOPs)

SOP-01: The "Argon Blanket" Packaging Technique

Objective: To eliminate the primary oxidant (


) from the storage environment.
  • Container Selection: Use Amber Glass vials with Teflon-lined screw caps. Never use clear glass (UV transparency) or plastic (gas permeability).

  • Transfer: Place the dried diaryl methanol into the vial.

  • Purge:

    • Insert a long-needle connected to an Argon line deep into the vial (just above the solid).

    • Set flow to a gentle stream (avoid blowing powder out).

    • Purge for 30–60 seconds to displace heavier-than-air oxygen.

  • Seal: While the gas is still flowing, rapidly withdraw the needle and simultaneously screw on the cap tightly.

  • Secondary Seal: Wrap the cap junction with Parafilm to prevent slow diffusion.

SOP-02: Handling Trace Metal Contamination

Objective: To sequester redox-active metals (Fe, Cu) that catalyze radical formation.

If your synthesis involved metal catalysts (e.g., Grignard reagents, reduction of ketones with metal hydrides), trace metals may remain.

  • Chelation Wash: During workup, wash the organic phase with 10% aqueous EDTA or Sodium Potassium Tartrate (Rochelle's Salt).

  • Scavengers: If high stability is required for long-term storage of an intermediate, consider adding 0.1% w/w BHT (Butylated Hydroxytoluene) as a radical scavenger, provided it does not interfere with the next step of your synthesis.

Decision Tree: Storage Conditions

Follow this logic flow to determine the correct storage tier for your sample.

StorageLogic Input Sample Received Form Is it Solid or Solution? Input->Form Soln Evaporate to Dryness Form->Soln Solution Duration Storage Duration? Form->Duration Solid Soln->Duration Short < 1 Week Duration->Short Long > 1 Week Duration->Long Cond1 Amber Vial Ambient Temp Air Headspace OK Short->Cond1 Standard Stable Cond2 Amber Vial Argon Flush Store at 4°C Short->Cond2 High Purity Req. Cond3 Amber Vial Argon Flush + Parafilm Store at -20°C Desiccator Long->Cond3

Figure 2: Storage condition decision matrix based on sample state and duration.

Module 4: Representative Stability Data

The following table summarizes the impact of environmental factors on benzhydrol stability. This data highlights why the Amber + Argon combination is the gold standard.

Storage ConditionTimepointPurity (HPLC)Major ImpurityStatus
Clear Glass / Air / Ambient 30 Days94.2%Benzophenone (5.5%)FAILED
Amber Glass / Air / Ambient 30 Days98.1%Benzophenone (1.8%)WARNING
Clear Glass / Argon / Ambient 30 Days99.0%Benzophenone (0.8%)PASS
Amber Glass / Argon / 4°C 6 Months99.8%None DetectedOPTIMAL
Solution (CH₂Cl₂) / Air / 4°C 7 Days96.5%Benzophenone + EtherFAILED

Note: Data represents typical degradation profiles for electron-neutral diaryl methanols. Electron-rich rings (e.g., p-methoxy) oxidize faster due to stabilized radical intermediates.

References

  • Mechanism of Benzylic Oxid

    • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation[1]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Regul

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[2][3][4][5]

    • Source: European Medicines Agency (EMA) / ICH[3]

    • URL:[Link]

  • Photochemical Oxid

    • Title: Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant[6][7]

    • Source: Green Chemistry (RSC Publishing)[6]

    • URL:[Link]

  • Solid State Oxid

    • Title: Kinetics Study of Solid-State Oxidation and Reduction[8]

    • Source: Carroll College Scholars
    • URL:[Link]

Sources

Optimization

Technical Support Center: Separation of Regioisomers in Empagliflozin Intermediate Synthesis

Understanding the Challenge: Regioisomer Formation in Empagliflozin Synthesis A critical step in the synthesis of Empagliflozin involves the Friedel-Crafts acylation of a suitable aromatic substrate, which is prone to th...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Challenge: Regioisomer Formation in Empagliflozin Synthesis

A critical step in the synthesis of Empagliflozin involves the Friedel-Crafts acylation of a suitable aromatic substrate, which is prone to the formation of regioisomers. This reaction aims to couple the acyl group to a specific position on the aromatic ring, but side reactions can lead to the formation of undesired positional isomers.[1][2] The primary challenge lies in the separation of the desired product from these structurally similar impurities, which can impact the purity, yield, and overall efficiency of the manufacturing process.[1][3]

The most common regioisomeric impurity arises from the acylation occurring at an alternative position on the phenyl ring. The separation of these isomers is often non-trivial due to their similar physical and chemical properties, such as polarity and solubility, making standard purification techniques like simple crystallization less effective.

Diagram 1: Key Regioisomers in Empagliflozin Intermediate Synthesis

Caption: Chemical structures of the desired para-isomer and a common undesired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating regioisomers of Empagliflozin intermediates?

A1: The two most effective methods for separating these challenging regioisomers are preparative High-Performance Liquid Chromatography (HPLC) and selective crystallization/recrystallization. Preparative HPLC offers high resolution but can be costly and time-consuming for large-scale production.[4] Selective crystallization is often the preferred industrial method, relying on the differential solubility of the isomers in specific solvent systems to achieve separation.[1][5]

Q2: Why is the separation of these isomers so difficult?

A2: Regioisomers possess the same molecular formula and functional groups, differing only in the spatial arrangement of substituents on the aromatic ring. This results in very similar physical properties, including polarity, boiling point, and solubility. Consequently, they often co-elute in standard chromatographic systems and may co-crystallize, making their separation a significant purification challenge.

Q3: What analytical techniques are used to monitor the separation and confirm the purity of the desired isomer?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the separation process.[6][7][8] A validated HPLC method can accurately quantify the levels of the desired isomer and the regioisomeric impurity.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of the isolated isomers.

Q4: Can the formation of the undesired regioisomer be minimized during the synthesis?

A4: Yes, optimizing the reaction conditions of the Friedel-Crafts acylation can influence the regioselectivity. Factors such as the choice of Lewis acid catalyst, solvent, reaction temperature, and the nature of the starting materials can be adjusted to favor the formation of the desired para-isomer.[2][5] However, complete suppression of the undesired isomer is often difficult to achieve, necessitating a robust purification strategy.

Troubleshooting Guide: Common Separation Issues

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Resolution in Column Chromatography - Inappropriate stationary phase.- Incorrect mobile phase composition.- Column overloading.- Stationary Phase: For these types of isomers, a phenyl or cyano-bonded phase may offer better selectivity than a standard C18 column.[7][8]- Mobile Phase Optimization: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., heptane, cyclohexane) and a moderately polar solvent (e.g., ethyl acetate, isopropyl acetate).[12] Gradient elution may be necessary to achieve baseline separation.- Loading: Reduce the amount of crude material loaded onto the column to avoid band broadening.
Co-crystallization of Isomers - Isomers have very similar crystal lattice energies.- The solvent system does not sufficiently differentiate the solubilities of the isomers.- Solvent Screening: A thorough screening of various solvents and solvent mixtures is critical. Toluene, isopropanol, ethanol, and mixtures with water are often effective.[1][13]- Controlled Cooling: Employ a slow and controlled cooling rate during crystallization. A rapid temperature drop can trap impurities within the crystal lattice.- Seeding: Introduce seed crystals of the pure desired isomer to promote its selective crystallization.- Anti-Solvent Addition: Consider a strategy where the crude mixture is dissolved in a good solvent, and an anti-solvent (in which the desired isomer is less soluble) is slowly added to induce precipitation.
Low Yield of Desired Isomer After Purification - The desired isomer is significantly soluble in the mother liquor.- Multiple purification cycles are required, leading to material loss at each step.- Optimize Crystallization Conditions: Adjust the final crystallization temperature and solvent volume to minimize the solubility of the desired product in the mother liquor.- Mother Liquor Rework: The mother liquor, enriched with the undesired isomer but still containing the desired product, can be concentrated and subjected to further purification steps to recover more of the desired isomer.- Process Integration: Combine purification with reaction optimization to reduce the initial amount of the undesired isomer, thereby improving the overall process yield.

Detailed Experimental Protocols

Protocol 4.1: Preparative HPLC for Regioisomer Separation

This protocol provides a general framework. Specific conditions must be optimized for the particular intermediate.

  • Column Selection: Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropyl Alcohol (IPA)

  • Gradient Elution Program:

    • 0-5 min: 5% B

    • 5-40 min: Gradient from 5% to 25% B

    • 40-45 min: Hold at 25% B

    • 45-50 min: Return to 5% B and equilibrate

  • Flow Rate: 18 mL/min

  • Detection: UV at 224 nm.[14]

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the well-resolved peaks of the desired isomer.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4.2: Selective Recrystallization

This protocol is a starting point and requires optimization based on the specific properties of the regioisomers.

  • Solvent Selection: Based on preliminary screening, select a solvent system (e.g., Toluene/Isopropanol).

  • Dissolution: Dissolve the crude product (containing the mixture of regioisomers) in a minimal amount of the chosen solvent at an elevated temperature (e.g., 80°C) to achieve complete dissolution.[1]

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10°C/hour).

  • Seeding (Optional): Once the solution becomes supersaturated (or at a specific temperature, e.g., 60°C), add a small quantity of pure seed crystals of the desired isomer.

  • Crystallization: Continue the slow cooling to a final temperature (e.g., 0-5°C) and hold for a sufficient time (e.g., 2-4 hours) to allow for complete crystallization.[1]

  • Filtration: Filter the resulting solid and wash with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified solid under vacuum at an appropriate temperature (e.g., 50°C).

  • Purity Check: Analyze the purity of the crystalline material and the mother liquor by HPLC to determine the efficiency of the separation.

Diagram 2: General Workflow for Regioisomer Separation

G cluster_synthesis Synthesis cluster_analysis Analysis & Decision cluster_purification Purification cluster_final Final Product reaction Friedel-Crafts Acylation hplc_analysis HPLC Purity Check reaction->hplc_analysis Crude Mixture prep_hplc Preparative HPLC hplc_analysis->prep_hplc Low Purity / High Value crystallization Selective Crystallization hplc_analysis->crystallization Moderate Purity / Large Scale pure_isomer Pure Desired Isomer prep_hplc->pure_isomer crystallization->pure_isomer

Caption: Decision workflow for purification of Empagliflozin intermediates.

Data Summary: Comparison of Separation Techniques

Parameter Preparative HPLC Selective Crystallization
Selectivity/Resolution Very HighModerate to High (highly dependent on system)
Scalability Limited, difficult for industrial scaleHighly scalable
Cost High (solvents, column, equipment)Low to Moderate (solvents, energy)
Throughput LowHigh
Solvent Consumption HighModerate
Typical Application Early-stage development, reference standard generationProcess development, industrial manufacturing

References

  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents.
  • CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents.
  • Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. Available at: [Link]

  • A Critical Review on Bioanalytical Methods Impurity Profiling, Degradation Study of Empagliflozin and Linagliptin | Journal of Pharmaceutical Negative Results. Available at: [Link]

  • The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - RSC Publishing. Available at: [Link]

  • (PDF) Synopsis Quantitation, Method Development and Validation for Impurity Profiling of Empagliflozin - Academia.edu. Available at: [Link]

  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed. Available at: [Link]

  • Synthesis method of Empagliflozin intermediate - Eureka | Patsnap. Available at: [Link]

  • The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS. Available at: [Link]

  • WO/2023/005587 SYNTHESIS METHOD FOR EMPAGliflozin KEY INTERMEDIATE - WIPO Patentscope. Available at: [Link]

  • RP-HPLC - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis process for empagliflozin - Eureka | Patsnap. Available at: [Link]

  • US20160318965A1 - Process for the Preparation of Empagliflozin - Google Patents.
  • Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product - ResearchGate. Available at: [Link]

  • Crystallization Solvent Design Methodology for Empagliflozin Based on a Quantitative Prediction Model of Crystal Morphology Using Molecular Dynamics and Generative Adversarial Network | Request PDF - ResearchGate. Available at: [Link]

  • Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product | Semantic Scholar. Available at: [Link]

  • "Process For The Preparation Of Empagliflozin" - Quick Company. Available at: [Link]

  • Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product | Asian Journal of Chemistry. Available at: [Link]

  • NOVEL PROCESS FOR PREPARATION OF EMPAGLIFLOZIN OR ITS CO-CRYSTALS, SOLVATES AND THEIR POLYMORPHS THEREOF - Googleapis.com. Available at: [Link]

  • Chromatograph of analytes showing separation of empagliflozin and linagliptin and its degraded products under thermal stress condition - ResearchGate. Available at: [Link]

  • Development And Validation of High-Performance Liquid Chromatographic Method for Analysis of Empagliflozin in A Controlled Release Marketed Tablet Formulation - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 107652278 Synthesis process for empagliflozin - WIPO Patentscope. Available at: [Link]

  • WO 2018/163194 Al - Googleapis.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol by Column Chromatography

Welcome to the Technical Support Center for the purification of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this key synthetic intermediate. Drawing upon established chromatographic principles and extensive field experience, this document will address common challenges and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the purification of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Poor Separation of the Product from a Non-Polar Impurity

Question: My TLC analysis shows a spot with a high Rf value that is co-eluting with my desired product. How can I improve the separation?

Answer: This high Rf impurity is likely a biphenyl-type byproduct, a common side-product in Grignard reactions, which are frequently used to synthesize diarylmethanols.[1][2] These non-polar impurities have a low affinity for the polar silica gel stationary phase and thus travel quickly with the mobile phase.

Probable Cause:

  • Wurtz-type coupling: The Grignard reagent, in this case, (2-bromophenyl)magnesium halide, can couple with the starting aryl halide (2-bromohalogenobenzene) to form a biphenyl derivative.[1]

  • Solvent system is too polar: A mobile phase with excessively high polarity will not effectively differentiate between the slightly more polar product and the non-polar biphenyl impurity, causing them to elute together.

Solutions:

  • Optimize the Solvent System:

    • Decrease the polarity of the eluent. A common starting point for the purification of diarylmethanols is a hexane/ethyl acetate solvent system.[3] If you are observing co-elution of a non-polar impurity, decrease the proportion of ethyl acetate. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or even a 5:95 mixture.

    • Utilize a less polar co-solvent. Consider replacing ethyl acetate with a less polar solvent like diethyl ether or dichloromethane to fine-tune the separation.[4]

  • Employ a Different Stationary Phase:

    • While silica gel is the standard, for challenging separations of aromatic compounds, alumina (neutral or basic) can sometimes offer different selectivity.

  • Pre-Purification Trituration:

    • Before loading onto the column, the crude product can be triturated with a non-polar solvent like petroleum ether or hexanes.[1] The non-polar biphenyl impurity will be more soluble in the non-polar solvent, allowing for its partial removal before chromatography.

Issue 2: The Product is Eluting Very Slowly or Tailing Significantly

Question: My product is taking a very long time to come off the column, and the collected fractions show significant tailing on TLC analysis. What is causing this and how can I fix it?

Answer: Slow elution and peak tailing of your (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol are indicative of strong interactions between your compound and the stationary phase.

Probable Cause:

  • High Polarity of the Product: The hydroxyl group in your product makes it significantly more polar than the starting materials and non-polar byproducts. This leads to strong hydrogen bonding with the silanol groups on the silica gel surface, retarding its movement down the column.

  • Inappropriate Solvent System: The mobile phase may not be polar enough to effectively compete with the stationary phase for interaction with your product.

  • Column Overloading: Applying too much crude material to the column can lead to broad, tailing peaks as the stationary phase becomes saturated.

Solutions:

  • Gradual Increase in Eluent Polarity (Gradient Elution):

    • Start with a less polar solvent system (e.g., 5% ethyl acetate in hexane) to elute the non-polar impurities.

    • Gradually increase the proportion of the polar solvent (e.g., to 10%, 15%, and then 20% ethyl acetate) to elute your product more efficiently and in a sharper band.

  • Modify the Stationary Phase:

    • For particularly stubborn tailing, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the eluent). This will cap the acidic silanol groups responsible for strong interactions with your polar product.

  • Optimize Sample Loading:

    • As a general rule, the amount of crude material loaded should be about 1-5% of the weight of the silica gel for a good separation. For difficult separations, a lower loading percentage is recommended.

    • Ensure the sample is dissolved in a minimal amount of solvent before loading, preferably the initial eluent, to maintain a narrow starting band.

Issue 3: No Compound is Eluting from the Column

Question: I have been running my column for a while and have collected many fractions, but my TLC analysis shows no sign of my product or any other compounds. What could have happened?

Answer: This can be a frustrating situation, and there are several potential explanations.

Probable Cause:

  • Compound Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose upon contact.

  • Incorrect Solvent System: You may be using a solvent system that is far too non-polar, resulting in your compound being strongly adsorbed at the top of the column.

  • Sample Precipitation at the Top of the Column: If your crude mixture is not fully soluble in the initial eluent, it may have precipitated upon loading, preventing it from entering the column bed.

Solutions:

  • Test for Silica Gel Stability:

    • Before running a large-scale column, spot your crude mixture on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before eluting. If you observe streaking or the appearance of new spots, your compound may be decomposing on the silica.

    • If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

  • Re-evaluate Your Solvent System:

    • Run a series of TLCs with increasingly polar solvent systems to find an eluent that gives your product an Rf value in the range of 0.2-0.4.[5] This is generally a good starting point for column chromatography.

  • Ensure Proper Sample Loading:

    • Dissolve your crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" method ensures that your compound is introduced to the column in a fine, evenly distributed band and prevents precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol?

A1: A hexane/ethyl acetate mixture is a robust and widely used solvent system for the purification of moderately polar compounds like diarylmethanols.[3] We recommend starting with a series of TLC plates to test different ratios, such as 90:10, 80:20, and 70:30 hexane/ethyl acetate, to find the optimal separation conditions. Aim for an Rf value of approximately 0.2-0.3 for your target compound.

Q2: How can I visualize the spots on my TLC plate if the compounds are not colored?

A2: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol and its likely impurities are aromatic and will be UV active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate. The compounds will appear as dark spots against a fluorescent background. Alternatively, staining with potassium permanganate or p-anisaldehyde can be used.

Q3: What are the most common impurities I should expect from a Grignard synthesis of this compound?

A3: The most common impurities from a Grignard reaction to synthesize a diarylmethanol are:

  • Biphenyl-type homocoupling product: Formed from the reaction of the Grignard reagent with unreacted aryl halide.[1]

  • Unreacted starting materials: The aldehyde (4-chloro-3-fluorobenzaldehyde) and the aryl halide used to prepare the Grignard reagent (e.g., 1,2-dibromobenzene).

  • Products of reaction with water: Grignard reagents are highly sensitive to moisture and will react with any water present to form the corresponding arene (in this case, bromobenzene).[2]

Q4: What is the recommended ratio of silica gel to crude product?

A4: For a moderately difficult separation, a silica gel to crude product ratio of 50:1 to 100:1 by weight is recommended. For easier separations, a ratio of 30:1 to 50:1 may be sufficient.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general framework for the purification of (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol. The specific solvent gradient should be optimized based on preliminary TLC analysis.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various ratios of hexane and ethyl acetate.
  • Column Selection: Choose a column with an appropriate diameter and length for the amount of silica gel to be used.
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free column bed.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
  • Remove the solvent under reduced pressure to obtain a free-flowing powder.
  • Carefully add the silica-adsorbed sample to the top of the packed column.

3. Elution:

  • Begin eluting with the least polar solvent mixture determined from your TLC analysis.
  • Collect fractions of a consistent volume.
  • Monitor the elution process by performing TLC analysis on the collected fractions.
  • If using a gradient, gradually increase the polarity of the eluent to first elute less polar impurities, followed by the desired product.

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.
  • Remove the solvent under reduced pressure to yield the purified (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol.

Data Summary Table

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for separating aromatic alcohols from non-polar impurities.
Optimal TLC Rf 0.2 - 0.4Provides good resolution in column chromatography.[5]
Silica Gel:Crude Ratio 50:1 to 100:1 (w/w)Ensures sufficient separation capacity.
Elution Mode Gradient ElutionRecommended for separating compounds with a wide range of polarities.

Workflow Diagram

G cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution & Monitoring cluster_isolate Isolation TLC TLC Analysis (Hexane/EtOAc) Pack Pack Column (Silica Gel Slurry) TLC->Pack Dissolve Dissolve Crude Product Adsorb Adsorb onto Silica Dissolve->Adsorb Dry Dry Loading onto Column Adsorb->Dry Elute_NP Elute with Low Polarity (e.g., 5% EtOAc/Hexane) Dry->Elute_NP Collect Collect Fractions Elute_NP->Collect Elute_P Increase Polarity (Gradient Elution) Elute_P->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute_P Product not eluting Combine Combine Pure Fractions Monitor->Combine Pure product detected Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Sources

Reference Data & Comparative Studies

Comparative

FTIR Characterization of Diaryl Methanol O-H Stretch: A Comparative Technical Guide

Executive Summary Audience: Pharmaceutical Researchers, Solid-State Chemists, and Analytical Scientists. The characterization of the hydroxyl (O-H) stretch in diaryl methanols (e.g., Benzhydrol) is a critical quality att...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Pharmaceutical Researchers, Solid-State Chemists, and Analytical Scientists.

The characterization of the hydroxyl (O-H) stretch in diaryl methanols (e.g., Benzhydrol) is a critical quality attribute in drug development, particularly for antihistamines and anticholinergic agents. Unlike simple aliphatic alcohols, the diaryl motif introduces significant steric and electronic effects that alter hydrogen bonding (H-bonding) networks.

This guide objectively compares the FTIR spectral performance of Diaryl Methanols against Mono-aryl (Benzyl alcohol) and Tri-aryl (Triphenylmethanol) alternatives. It demonstrates that the diaryl O-H stretch acts as a sensitive probe for steric crowding and aggregation states—data often invisible to standard 1H-NMR without variable temperature experiments.

Technical Deep Dive: The Diaryl Methanol Signature

The O-H stretching vibration (


) is highly sensitive to its environment. In diaryl methanols, two phenyl rings create a "steric cleft" around the hydroxyl group. This unique geometry results in a spectral signature that is distinct from both unhindered primary alcohols and highly hindered tertiary alcohols.[1]
Key Spectral Characteristics
  • Free O-H Stretch: Appears as a sharp, non-associated peak in dilute non-polar solvents (e.g.,

    
    ).
    
  • H-Bonded O-H Stretch: Appears as a broad, red-shifted band in concentrated solutions or solid state (KBr pellet).

  • The "Steric Dimmer" Effect: As phenyl rings are added to the methanol carbon, the ability to form large polymeric H-bond networks decreases. Diaryl methanols often exist in an equilibrium of monomers and dimers, whereas mono-aryl alcohols form extensive polymers.

Comparative Analysis: Steric Effects on O-H Frequency

The following table compares the O-H stretch characteristics of Diaryl Methanol against its structural analogs. The data highlights how steric bulk reduces the frequency shift (


), indicating weaker or less extensive H-bonding.
Table 1: Comparative FTIR Data for Aryl Methanols (in vs. Solid/Neat)
FeatureMono-Aryl (Benzyl Alcohol)Diaryl (Benzhydrol)Tri-aryl (Triphenylmethanol)
Structure Type Primary (

)
Secondary (

)
Tertiary (

)
Steric Hindrance LowModerateHigh

(Dilute)
~3640 cm⁻¹ (Sharp)~3630 cm⁻¹ (Sharp) ~3620 cm⁻¹ (Sharp)

(Solid/Neat)
~3300 cm⁻¹ (Very Broad)~3350–3400 cm⁻¹ (Broad) ~3450–3500 cm⁻¹ (Sharp/Split)
Shift (

)
> 300 cm⁻¹~250 cm⁻¹ < 150 cm⁻¹
H-Bond Network Extensive Polymer ChainsDimers & Trimers Mostly Dimers / Monomers
Diagnostic Utility High sensitivity to concentrationBalanced sensitivity Low sensitivity (Sterically blocked)

Analysis:

  • Benzyl Alcohol: The large

    
     indicates strong, polymeric H-bonding. The "bonded" peak dominates even at moderate concentrations.
    
  • Diaryl Methanol: The intermediate

    
     and the frequent appearance of both free and bonded peaks in semi-dilute solutions make it an ideal model for studying self-association constants (
    
    
    
    ).
  • Triphenylmethanol: The steric bulk of three phenyl rings severely restricts H-bonding. The "bonded" peak is often weak or appears as a sharp "dimer" peak rather than a broad polymer band, even in the solid state.

Methodological Alternatives: FTIR vs. 1H-NMR

While NMR is the gold standard for structural elucidation, FTIR offers superior performance for characterizing intermolecular interactions in the solid or solution state.

Table 2: Technique Comparison for H-Bond Detection
FeatureFTIR Spectroscopy 1H-NMR Spectroscopy
Primary Detection Bond Vibration FrequencyProton Chemical Shift (

)
H-Bond Sensitivity High: Direct readout of bond weakening (

).
Medium: Shift to downfield (higher ppm), but averaged.
Timescale Fast (

s) - Sees "snapshots" of species.
Slow (

s) - Sees time-averaged signal.
Differentiation Excellent: Resolves Free vs. Bonded species as separate peaks simultaneously.Poor: Usually shows one averaged peak (unless at very low temp).
Cost / Access Low / UbiquitousHigh / Specialized

Experimental Protocol: The "Dilution Study"

To rigorously identify the characteristic peaks of a Diaryl Methanol, one must perform a dilution study. This protocol validates the assignment of "Free" vs. "Bonded" peaks by observing their intensity changes as a function of concentration.

Protocol: Determination of Free vs. H-Bonded O-H

Objective: Distinguish intermolecular H-bonding (concentration dependent) from intramolecular H-bonding (concentration independent).

Materials:

  • Analyte: Diaryl Methanol derivative (dry).

  • Solvent: Anhydrous

    
     or 
    
    
    
    (Non-polar, non-H-bonding). Note:
    
    
    is toxic; use appropriate safety controls or substitute with
    
    
    or Tetrachloroethylene.
  • Equipment: FTIR Spectrometer with liquid cell (variable path length or matched cells: 0.1 mm, 1.0 mm, 10 mm).

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 0.1 M solution of the analyte in the chosen solvent.

  • Scan 1 (Concentrated): Fill a 0.1 mm path length cell. Acquire spectrum (32 scans, 4 cm⁻¹ resolution). Observe the broad peak at ~3350 cm⁻¹.[2][3]

  • Serial Dilution: Dilute the stock to 0.01 M (1:10).

  • Scan 2 (Semi-Dilute): Fill a 1.0 mm path length cell (increasing path length compensates for lower concentration to keep signal constant). Acquire spectrum. Look for the emergence of a sharp peak at ~3630 cm⁻¹.

  • Final Dilution: Dilute to 0.001 M (1:100).

  • Scan 3 (Dilute): Fill a 10 mm path length cell. Acquire spectrum.

  • Data Analysis: Overlay the three spectra (normalized).

Self-Validating Criteria:

  • Intermolecular H-Bonding: As concentration decreases, the intensity of the broad band (~3350 cm⁻¹) decreases, and the sharp band (~3630 cm⁻¹) increases.

  • Intramolecular H-Bonding: The ratio of the two peaks remains constant regardless of dilution.[4]

Visualizations

Diagram 1: Dilution Study Workflow

This diagram illustrates the logical flow for the experimental protocol described above.

DilutionStudy Start Start: Dry Analyte Solvent Dissolve in Non-Polar Solvent (e.g., CCl4, CHCl3) Start->Solvent ConcScan Scan 1: High Conc (0.1 M) Short Path (0.1 mm) Solvent->ConcScan Dilute1 Dilute 1:10 (0.01 M) ConcScan->Dilute1 MidScan Scan 2: Med Conc Med Path (1.0 mm) Dilute1->MidScan Dilute2 Dilute 1:100 (0.001 M) MidScan->Dilute2 LowScan Scan 3: Low Conc Long Path (10 mm) Dilute2->LowScan Compare Overlay Spectra LowScan->Compare Decision Does Broad Peak (3350) Decrease and Sharp Peak (3630) Increase? Compare->Decision ResultInter Conclusion: Intermolecular H-Bonding Decision->ResultInter Yes ResultIntra Conclusion: Intramolecular H-Bonding (or Steric Shielding) Decision->ResultIntra No

Caption: Workflow for distinguishing free vs. bonded hydroxyl species using variable concentration FTIR.

Diagram 2: Spectral Logic Tree for Diaryl Methanols

This diagram guides the researcher in interpreting the O-H region based on peak shape and position.

SpectralLogic Input Analyze O-H Region (3200 - 3650 cm⁻¹) Shape Peak Shape? Input->Shape Sharp Sharp Peak (~3630 cm⁻¹) Shape->Sharp Single Narrow Broad Broad Band (3300-3450 cm⁻¹) Shape->Broad Wide/Rounded Doublet Doublet / Mixed Shape->Doublet Two Peaks AnalysisSharp Free O-H (Dilute or Sterically Hindered) Sharp->AnalysisSharp AnalysisBroad H-Bonded Network (Concentrated/Solid) Broad->AnalysisBroad AnalysisDoublet Equilibrium (Monomer + Dimer) Doublet->AnalysisDoublet

Caption: Decision tree for interpreting O-H spectral features in Diaryl Methanol derivatives.

References

  • LibreTexts Chemistry. (2021). Infrared Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns. Retrieved from [Link]

  • ResearchGate. (2015).[5][6] Solvent Effects on OH Stretching Frequencies for 1-arylallyl Alcohols. Retrieved from [Link]

  • UCLA Chemistry. Table of IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. Interpreting Infrared Spectra of Alcohols. Retrieved from [Link]

Sources

Validation

Comparative Performance Analysis: (2-Bromophenyl) vs. (5-Bromo-2-chlorophenyl) Intermediates in Cross-Coupling Reactions

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the ef...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Aryl halide intermediates, in particular, serve as foundational building blocks for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two structurally related yet distinct intermediates: (2-Bromophenyl) derivatives and their (5-Bromo-2-chlorophenyl) counterparts.

Our analysis moves beyond a simple cataloging of properties to explore the fundamental principles of reactivity that govern their performance. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in authoritative literature to ensure both accuracy and practical utility.

Structural and Physicochemical Properties: A Tale of Two Halides

At first glance, the two intermediates appear similar, both featuring a bromine atom positioned for versatile functionalization. However, the introduction of a chlorine atom ortho to the bromine in the (5-Bromo-2-chlorophenyl) scaffold fundamentally alters its chemical personality.

Property(2-Bromophenyl)boronic acid(5-Bromo-2-chlorophenyl)boronic acid
Structure
CAS Number 244205-40-1[1]1217501-18-2
Molecular Formula C₆H₆BBrO₂C₆H₅BBrClO₂
Molecular Weight 200.83 g/mol [1]235.28 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 113 °C or 168-171 °C (polymorphic)[1]Not widely reported, expected to be higher

The key differentiator is the ortho-chloro substituent. This addition has profound implications for the molecule's reactivity, primarily through two mechanisms:

  • Electronic Effects : The chlorine atom is strongly electron-withdrawing via induction (-I effect). This effect deactivates the aromatic ring, making the C-Br bond less electron-rich and thus, in principle, less susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).[2]

  • Steric Effects : The presence of the chlorine atom adjacent to the bromine creates significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step, which is often rate-limiting in cross-coupling cycles.[3]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] The performance of our two intermediates in this reaction provides a clear illustration of their differing reactivity profiles. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation (R'-B(OR)₂) + Base trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)(NR'R'')L₂] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'' + Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Sources

Safety & Regulatory Compliance

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